Ticarcillin disodium salt
Description
An antibiotic derived from penicillin similar to CARBENICILLIN in action.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H14N2Na2O6S2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
disodium;(2R,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9-,12-;;/m1../s1 |
InChI Key |
ZBBCUBMBMZNEME-JKBWWGIOSA-L |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Isomeric SMILES |
CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Ticarcillin Disodium Salt (CAS 4697-14-7)
Precision Identification, Mechanism of Action, and Application Protocols [1]
Part 1: Executive Summary
In the landscape of beta-lactam antibiotics, Ticarcillin Disodium (CAS 4697-14-7) occupies a critical niche.[1][2][3] It is a carboxypenicillin distinct from its predecessor, carbenicillin, by a thiophene ring substitution that enhances its activity against Pseudomonas aeruginosa.[1] While historically significant in clinical pharmacotherapy, its current primary utility lies in biotechnology and plant tissue culture , where it serves as a gold-standard agent for the elimination of Agrobacterium tumefaciens following genetic transformation.[1]
This guide addresses the technical specifications, chemical identity, and rigorous application protocols for Ticarcillin Disodium, specifically distinguishing it from its free acid form and its common formulation with clavulanate (Timentin).
Part 2: Chemical Identity & Specifications[2][3][4]
The precision of experimental reproducibility begins with the correct chemical identification. Researchers must distinguish between the disodium salt (highly water-soluble) and the free acid or other mixtures.[1]
The CAS Identifier
The Chemical Abstracts Service (CAS) number 4697-14-7 specifically refers to the Disodium salt of Ticarcillin.[1][2][4][5][6]
-
Ticarcillin Disodium: CAS 4697-14-7 (The focus of this guide)[1][2][3][7][4][5][6]
-
Ticarcillin (Free Acid): CAS 29457-07-6 (Rarely used in media due to solubility issues)[1]
-
Ticarcillin/Clavulanate (15:1): No single CAS; a mixture of CAS 4697-14-7 and CAS 61177-45-5.[1]
Physicochemical Properties Table[1]
| Property | Specification |
| Chemical Name | Disodium (2S,5R,6R)-6-[[(2R)-2-carboxylato-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 428.39 g/mol |
| Appearance | White to pale yellow hygroscopic powder |
| Solubility | Water: > 50 mg/mL (Highly Soluble) |
| pH (1% Solution) | 6.0 – 8.0 |
| Stability | Moisture sensitive; Aqueous solutions unstable >24h at 4°C |
| Storage | Powder: 2–8°C (Short term) or -20°C (Long term).[1][2][7][4][6][8][9][10] Desiccated. |
Part 3: Mechanism of Action
Ticarcillin functions as a bactericidal agent by inhibiting bacterial cell wall synthesis.[1][9][11] Its efficacy is linked to its affinity for Penicillin-Binding Proteins (PBPs) , specifically PBP-1a and PBP-3 in Gram-negative bacteria.[1]
The Pathway of Inhibition
-
Target Recognition: Ticarcillin permeates the outer membrane of Gram-negative bacteria via porin channels.[1][12]
-
Acylation: The beta-lactam ring mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor.[1]
-
Inhibition: It covalently binds to the active site of transpeptidase enzymes (PBPs).[1]
-
Lysis: This blockage prevents the cross-linking of peptidoglycan strands, compromising cell wall integrity and leading to osmotic lysis.[1]
Visualization: Molecular Pathway
Figure 1: Mechanism of Action showing the interruption of peptidoglycan cross-linking by Ticarcillin.[1]
Part 4: Application in Plant Tissue Culture[8][13]
The most prevalent research application for Ticarcillin Disodium is the suppression of Agrobacterium tumefaciens after gene transfer.[1]
Why Ticarcillin?
Unlike Carbenicillin, which breaks down into benzylpenicillin (a compound with high auxin-like activity that can interfere with plant regeneration), Ticarcillin exhibits lower phytotoxicity .[1] This allows for normal shoot regeneration even at effective bactericidal concentrations [1].[1]
Critical Note on Resistance: Many Agrobacterium strains produce beta-lactamases.[1][13] Therefore, Ticarcillin is frequently used in a 15:1 mixture with Potassium Clavulanate (commonly known as Timentin).[1][8][14] The Clavulanate inhibits the beta-lactamase, restoring Ticarcillin's efficacy [2].[1][8][12]
Protocol: Agrobacterium Elimination
Reagents:
-
Ticarcillin Disodium Salt (CAS 4697-14-7)[1][2][3][7][4][5][6][10]
-
0.22 µm syringe filter (PES or PVDF)[1]
Workflow:
-
Stock Preparation (100 mg/mL):
-
Media Incorporation:
-
Autoclave plant growth media (e.g., MS media) and cool to 50°C in a water bath.[1]
-
Critical: Adding antibiotics to media >55°C will cause rapid thermal degradation [3].[1]
-
Add the Ticarcillin stock to achieve a final concentration of 200 – 500 mg/L .[1]
-
Example: For 400 mg/L in 1 L media, add 4 mL of stock.
-
-
Mix gently by swirling (avoid bubbles) and pour plates.
-
Visualization: Preparation Workflow
Figure 2: Step-by-step workflow for preparing and incorporating Ticarcillin into culture media.
Part 5: Stability & Handling Best Practices
Scientific integrity requires acknowledging the limitations of the reagent. Ticarcillin is inherently unstable in solution due to the hydrolysis of the beta-lactam ring.[1]
-
pH Sensitivity: The disodium salt is most stable at pH 6.0–8.[1]0. In acidic media (pH < 5.5), degradation accelerates rapidly.[1]
-
Temperature:
-
Incompatibility: Do not mix in the same syringe or stock solution with aminoglycosides (e.g., Gentamicin, Kanamycin), as this results in physical inactivation of the aminoglycoside [4].
References
-
Nauerby, B., et al. (1997).[1] Introduction of the beta-glucuronidase gene into the Danish rose cultivar 'Dance' via Agrobacterium tumefaciens. Plant Cell Reports. Link[1]
-
Cheng, Z.M., et al. (1998).[1] Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation. Plant Cell Reports. Link
-
Gold Biotechnology. (n.d.).[1] Ticarcillin Disodium / Clavulanate Potassium Reference. GoldBio.[1] Link
-
Toku-E. (n.d.). Ticarcillin Disodium Technical Data Sheet. Toku-E. Link[1]
-
PubChem. (2024).[1] Ticarcillin Disodium Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. Ticarcillin Disodium | C15H14N2Na2O6S2 | CID 470375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. toku-e.com [toku-e.com]
- 4. 替卡西林 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4697-14-7 CAS MSDS (Ticarcillin disodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Ticarcillin - Wikipedia [en.wikipedia.org]
- 10. Ticarcillin disodium salt CAS#: 4697-14-7 [m.chemicalbook.com]
- 11. abmole.com [abmole.com]
- 12. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rpicorp.com [rpicorp.com]
Ticarcillin disodium salt molecular weight and formula
This guide serves as a definitive technical resource for the physicochemical characterization, handling, and therapeutic mechanism of Ticarcillin Disodium , a carboxypenicillin critical in the study and treatment of Gram-negative resistance.
Physicochemical Characterization, Stoichiometry, and Analytical Protocols[1][2]
Executive Summary
Ticarcillin Disodium is the salt form of ticarcillin, a semi-synthetic carboxypenicillin designed to broaden the antimicrobial spectrum against Gram-negative bacteria, specifically Pseudomonas aeruginosa.[1] Unlike its predecessor carbenicillin, ticarcillin exhibits higher potency, allowing for lower sodium load formulations—a critical parameter in preventing hypernatremia in compromised hosts.
This guide moves beyond basic molecular weight values to explore the stoichiometric implications of the disodium salt form, its solubility profile , and validated analytical methods (HPLC) for purity assessment.
Molecular Identity & Physicochemical Core
The distinction between the free acid and the disodium salt is not merely semantic; it dictates solubility, stability, and stoichiometric calculations for dosage.
Core Chemical Data
| Parameter | Specification | Notes |
| Compound Name | Ticarcillin Disodium | Salt form used in clinical/lab settings.[2][3] |
| CAS Number | 4697-14-7 | Distinct from Free Acid (34787-01-4). |
| Molecular Formula | C₁₅H₁₄N₂Na₂O₆S₂ | Contains two sulfur atoms (Thiazolidine + Thiophene rings).[1] |
| Molecular Weight | 428.39 g/mol | Used for molarity calculations. |
| Free Acid MW | 384.42 g/mol | Used for potency correction factors. |
| Appearance | White to pale yellow powder | Highly hygroscopic. |
| Solubility | > 50 mg/mL (Water) | Freely soluble; unstable in acid. |
Structural Logic & Salt Formation
Ticarcillin contains a thiophene ring in its side chain, distinguishing it from carbenicillin (phenyl ring). The disodium salt is formed by the neutralization of two carboxylic acid groups:
Visualization of Salt Formation Logic:
Figure 1: Stoichiometric conversion from insoluble free acid to the soluble disodium salt form.
The Sodium Load: Formulation Implications
For researchers developing in vivo models or clinical formulations, the sodium content is a non-negotiable variable. Ticarcillin Disodium delivers a significant sodium load which must be accounted for in buffer calculations and patient electrolyte monitoring.
Theoretical Sodium Calculation
To calculate the sodium load per gram of Ticarcillin Disodium:
Implication: Every 1 gram of Ticarcillin Disodium powder delivers approximately 107 mg (4.65 mEq) of sodium. This is chemically significant and can induce hypernatremia in renal-compromised models or patients if not balanced with potassium salts (e.g., Timentin formulations).
Mechanism of Action: The PBP Blockade
Ticarcillin is a bactericidal agent that targets Penicillin-Binding Proteins (PBPs).[2] Unlike early penicillins, its carboxypenicillin structure allows it to penetrate the porin channels of Gram-negative bacteria (like Pseudomonas) more effectively.
Pathway of Inhibition
-
Permeation: Ticarcillin crosses the outer membrane via porins.[5]
-
Acylation: The beta-lactam ring opens and covalently binds to the active serine site of PBPs (specifically PBP-1A, 1B, and 3 in E. coli and P. aeruginosa).
-
Lysis: Inhibition of transpeptidation prevents peptidoglycan cross-linking, leading to cell wall structural failure and osmotic lysis.[5]
Signaling & Lysis Pathway:
Figure 2: Mechanism of Action illustrating the critical inhibition of peptidoglycan cross-linking.
Analytical Methodology: Validated HPLC Protocol
To verify the molecular weight equivalent and purity of Ticarcillin Disodium, a Reverse-Phase HPLC (RP-HPLC) method is required. The following protocol is synthesized from USP and standard pharmaceutical methodologies to ensure robustness.
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Waters Symmetry or equivalent).[6]
-
Wavelength: 230 nm (Optimal for carboxyl/beta-lactam absorption).
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient (25°C).
Mobile Phase Preparation
Buffer: 0.05 M Phosphate Buffer, pH 6.4.
-
Dissolve 6.8 g of Monobasic Potassium Phosphate (
) in 900 mL of HPLC-grade water. -
Adjust pH to 6.4 ± 0.1 using 1N NaOH or 10% Phosphoric Acid.
-
Dilute to 1000 mL.
Mobile Phase Composition:
-
Buffer (pH 6.4): 80%
-
Acetonitrile (HPLC Grade): 20%
-
Note: Filter through 0.45 µm membrane and degas before use.[6][8]
Sample Preparation (Handling Hygroscopicity)
Ticarcillin Disodium is hygroscopic . Exposure to air will increase weight (water uptake) and artificially lower calculated potency.
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.
-
Weighing: Weigh 50.0 mg of sample rapidly into a volumetric flask.
-
Diluent: Dissolve in Mobile Phase.
-
Concentration: Target final concentration of 1.0 mg/mL.
Analytical Workflow Diagram:
Figure 3: Step-by-step analytical workflow emphasizing critical handling of hygroscopic material.
Stability & Storage
-
Solid State: Stable at 2-8°C. Protect from moisture.
-
Aqueous Solution:
-
pH Stability: Maximum stability at pH 6.0–7.0.
-
Hydrolysis: Rapidly hydrolyzes in acidic media (pH < 5.5) and alkaline media (pH > 8.0).
-
Reconstitution: Solutions should be used immediately or stored at 4°C for no more than 72 hours. Freezing (-20°C) extends stability to 30 days.
-
References
-
United States Pharmacopeia (USP). Ticarcillin Disodium Monograph. USP-NF.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 470375: Ticarcillin Disodium. PubChem.[4][9][10][11]
-
TOKU-E. Ticarcillin Disodium, USP Technical Data Sheet. TOKU-E Company.
-
Waxman, D. J., & Strominger, J. L. (1983). Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics.[2][4][5][12] Annual Review of Biochemistry.[12]
-
BenchChem. Ticarcillin Disodium Salt: Solubility and Properties. BenchChem Technical Guides.[13]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. toku-e.com [toku-e.com]
- 3. 4697-14-7 CAS MSDS (Ticarcillin disodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Ticarcillin | C15H16N2O6S2 | CID 36921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. lcms.cz [lcms.cz]
- 8. journalijsra.com [journalijsra.com]
- 9. Ticarcillin Disodium | C15H14N2Na2O6S2 | CID 470375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Ticarcillin - Wikipedia [en.wikipedia.org]
- 12. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Solubility & Stability Profile: Ticarcillin Disodium Salt in Aqueous and Organic Media
Topic: Solubility profile of Ticarcillin disodium salt in water and DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ticarcillin disodium (CAS: 4697-14-7) is a carboxypenicillin widely utilized for its efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] As a semi-synthetic
This guide addresses a common pain point in the laboratory: the trade-off between solubility and stability. While Ticarcillin disodium exhibits high solubility in water due to its ionic nature, this same environment accelerates
Physicochemical Architecture
To master the solubility of Ticarcillin, one must understand its salt form.[4] The "disodium" designation is not merely a label; it is the driver of its hydrophilic profile.
-
Molecular Formula:
[1][3][5][6][7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Nature: Hygroscopic crystalline powder.
-
Critical Handling Note: The disodium salt is extremely hygroscopic. Exposure to ambient humidity converts the free-flowing powder into a sticky, degraded mass, initiating hydrolysis before the solvent is even added. Always equilibrate the vial to room temperature before opening to prevent condensation.
Solubility Profile: Water vs. DMSO
The solubility of Ticarcillin disodium is dictated by the polarity of the solvent and the ionic dissociation capacity of the sodium counter-ions.
A. Aqueous Solubility (Water/PBS)
-
Limit:
50 mg/mL (routinely achievable); Saturation often exceeds 100 mg/mL. -
Mechanism: The dissociation of the two
ions renders the anionic Ticarcillin molecule highly polar, facilitating rapid dissolution in aqueous media. -
pH Considerations: Aqueous solutions typically yield a pH between 6.0 and 8.[1][5]0. This is the "Goldilocks zone" for short-term stability. Deviations below pH 5.5 significantly accelerate acid-catalyzed hydrolysis of the
-lactam ring.
B. Organic Solubility (DMSO)
-
Limit: ~50 mg/mL (Standard Stock); Max reported ~100 mg/mL (requires sonication).
-
Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent. It solvates the organic backbone of Ticarcillin effectively but lacks the hydrogen-bonding network of water.
-
Why use DMSO? While water is the native solvent for biological action, DMSO stocks eliminate the primary reactant (water) required for hydrolysis, offering superior long-term stability at -20°C.
Comparative Data Table
| Parameter | Water / PBS | DMSO | Ethanol |
| Solubility Limit | > 100 mg/mL | ~ 50 mg/mL | < 2 mg/mL (Poor) |
| Dissolution Rate | Rapid (< 1 min) | Moderate (may require vortexing) | N/A |
| Stability (RT) | < 24 Hours | ~ 48 Hours | N/A |
| Stability (-20°C) | < 1 Month | > 6 Months | N/A |
| Primary Risk | Hydrolysis ( | Freeze-thaw precipitation | Insolubility |
Stability & Degradation Mechanisms
The primary enemy of Ticarcillin in solution is hydrolysis .
The Mechanism:
The strained four-membered
-
Temperature Dependent: Rate doubles (approx.) for every 10°C increase.
-
pH Dependent: Rapid degradation occurs in acidic environments.
Storage Rules:
-
Aqueous Stocks: Must be frozen at -80°C immediately. At -20°C, eutectic formation (pockets of high salt/acid concentration during freezing) can accelerate degradation.
-
DMSO Stocks: Stable at -20°C. The absence of water halts the hydrolytic pathway.
Validated Experimental Protocols
Protocol A: High-Concentration Aqueous Stock (100 mg/mL)
Use Case: Direct addition to culture media where DMSO toxicity is a concern.
-
Weighing: Weigh 100 mg of Ticarcillin disodium into a sterile tube. (Perform quickly to minimize moisture uptake).
-
Solvent Addition: Add 800
L of sterile distilled water (or PBS pH 7.2).-
Note: Do not add the full 1 mL immediately. The powder occupies volume.[8]
-
-
Dissolution: Vortex gently. Solution should become clear and colorless to pale yellow.[9]
-
Volume Adjustment: Adjust final volume to 1.0 mL with water.
-
Sterilization: Pass through a 0.22
m PES (Polyethersulfone) syringe filter.-
Why PES? Low protein/drug binding compared to Nylon.
-
-
Aliquot & Freeze: Dispense into single-use aliquots (e.g., 100
L) and snap-freeze in liquid nitrogen or place directly in a -80°C freezer.-
Expiry: Use within 3 months at -80°C. Discard unused thawed portions.
-
Protocol B: Cryo-Stable DMSO Stock (50 mg/mL)
Use Case: Long-term storage or compound libraries.
-
Weighing: Weigh 50 mg of Ticarcillin disodium.
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (
99.9%). -
Dissolution: Vortex vigorously. If particles persist, sonicate in a water bath for 2 minutes at ambient temperature. Avoid heating.
-
Storage: Aliquot into amber vials (protect from light) and store at -20°C.
Decision & Workflow Visualization
Diagram 1: Solvent Selection Logic
This decision tree helps researchers select the correct solvent system based on their experimental endpoint.
Caption: Decision matrix for selecting the optimal solvent system based on experimental sensitivity and storage duration requirements.
Diagram 2: The "Death Valley" of Hydrolysis
A visual representation of the degradation pathway to emphasize the importance of cold chain management.
Caption: The irreversible hydrolysis pathway of Ticarcillin. Minimizing temperature and maintaining neutral pH are the only effective brakes on this reaction.
Troubleshooting "From the Bench"
Problem: The powder clumped immediately upon opening the vial.
-
Cause: The vial was cold when opened; condensation formed on the hygroscopic salt.
-
Fix: Discard if severely clumped. In the future, allow the vial to sit on the bench for 30 minutes to reach room temperature before breaking the seal.
Problem: Precipitation observed after thawing an aqueous stock.
-
Cause: "Salting out" effect or degradation during slow freezing.
-
Fix: Do not heat to redissolve. Vortex vigorously. If precipitate remains, the compound has likely degraded/polymerized. Prepare fresh stock.
Problem: Inconsistent MIC (Minimum Inhibitory Concentration) results.
-
Cause: Using aqueous stocks stored at 4°C for several days.
-
Fix: Ticarcillin loses significant potency within 24-48 hours at 4°C. Always use fresh or single-use frozen aliquots.
References
-
Lammel, C. J., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy.[1][3][9][11][12][13][14] Retrieved from [Link]
-
PubChem. (n.d.). Ticarcillin Disodium Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Ticarcillin [drugfuture.com]
- 2. Ticarcillin disodium salt | 4697-14-7 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ticarcillin disodium | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 5. toku-e.com [toku-e.com]
- 6. cephamls.com [cephamls.com]
- 7. Ticarcillin disodium salt ≥85% 4697-14-7 India [ottokemi.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ticarcillin disodium | Duchefa Biochemie [duchefa-biochemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Ticarcillin 4697-14-7 [sigmaaldrich.com]
- 14. abmole.com [abmole.com]
Technical Guide: Ticarcillin Disodium vs. Ticarcillin Monosodium in Research Applications
Executive Summary: The "Hidden Variable" in Antibiotic Selection
In high-precision research—particularly plant tissue culture and molecular microbiology —the choice between Ticarcillin Disodium and Ticarcillin Monosodium is rarely about antibiotic potency; it is about osmotic load and ionic toxicity .
While Ticarcillin Disodium is the industry standard for solubility and availability, its stoichiometry introduces a double-sodium load that can induce cryptic phytotoxicity in sensitive plant lines (e.g., Leguminosae). Ticarcillin Monosodium , though less common, offers a reduced-salt alternative critical for osmotically sensitive protocols. This guide deconstructs the physicochemical differences, biological implications, and handling protocols for both salt forms.
Part 1: Chemical & Physical Characterization[1]
The core difference lies in the counter-ion stoichiometry. Ticarcillin is a carboxypenicillin; the carboxylic acid groups must be neutralized with sodium to achieve water solubility.
Table 1: Physicochemical Comparison
| Feature | Ticarcillin Disodium (Standard) | Ticarcillin Monosodium (Specialized) |
| CAS Number | 4697-14-7 | 74682-62-5 |
| Formula | ||
| Molecular Weight | ~428.39 g/mol | ~406.42 g/mol |
| Sodium Stoichiometry | 2 | 1 |
| Sodium Content (wt%) | ~10.7% | ~5.6% |
| Solubility (Water) | Very High (>50 mg/mL) | High |
| pH (1% Solution) | 6.0 – 8.0 | 2.5 – 4.0 (Requires buffering) |
| Primary Risk | High Osmotic/Ionic Stress | Acidity (requires pH adjustment) |
Critical Insight: A standard 500 mg/L concentration of Ticarcillin Disodium introduces approximately 53.5 mg/L of extra Sodium into your medium. In micropropagation of salt-sensitive species, this unintended salinity can inhibit shoot regeneration, often misdiagnosed as antibiotic phytotoxicity.
Part 2: Mechanism of Action & Resistance[6]
Regardless of the salt form, the antibiotic moiety functions identically. However, its efficacy is strictly time-dependent and susceptible to degradation.
Mechanistic Pathway
Ticarcillin acts as a "suicide substrate" for Penicillin-Binding Proteins (PBPs), specifically inhibiting peptidoglycan cross-linking (transpeptidation).[1]
Figure 1: Mechanism of Action. Ticarcillin targets PBPs to induce lysis.[1] Note the susceptibility to Beta-Lactamase, necessitating the addition of Clavulanic Acid (Timentin).
The Clavulanate Factor (Timentin)
Ticarcillin is rarely used alone due to the prevalence of
-
Standard Formulation: 15:1 ratio (Ticarcillin Disodium : Potassium Clavulanate).[2]
-
Role: Clavulanate irreversibly binds
-lactamase, restoring Ticarcillin's efficacy.[3]
Part 3: Application-Specific Analysis
Plant Tissue Culture (Agrobacterium Elimination)
This is the primary use case for Ticarcillin. After transforming plant tissue with Agrobacterium tumefaciens, the bacteria must be eliminated to prevent overgrowth.[4]
-
The Disodium Problem: High concentrations (200–500 mg/L) are often required to kill Agrobacterium. Using the Disodium salt at 500 mg/L creates a high-sodium environment.
-
Phytotoxicity Symptoms: Leaf chlorosis, reduced shoot regeneration, and root necrosis.
-
Recommendation:
-
For robust crops (Tobacco, Tomato): Disodium is acceptable.
-
For sensitive crops (Woody plants, Legumes): If regeneration fails, switch to Monosodium (if available) or an alternative like Cefotaxime (which has no sodium load but is more expensive).
-
Microbiology (Selection Markers)
-
Usage: Selecting for resistance genes or studying efflux pumps in Pseudomonas aeruginosa.
-
Salt Choice: Disodium is preferred due to instant solubility at neutral pH. The sodium load is negligible for bacterial growth in LB/Miller broth (which is already high-salt).
Part 4: Validated Experimental Protocols
Protocol A: Stock Solution Preparation (100 mg/mL)
Target: Standard Ticarcillin Disodium (or Timentin mix)
Reagents:
-
Ticarcillin Disodium Salt (Powder)[5]
-
Sterile Milli-Q Water (Endotoxin-free)
-
0.22 µm PES (Polyethersulfone) Syringe Filter
Step-by-Step:
-
Weighing: Weigh 1.0 g of Ticarcillin Disodium powder.
-
Note: The powder is hygroscopic.[5][] Weigh quickly and reseal the container immediately.
-
-
Dissolution: Add 8.0 mL of sterile water. Vortex gently until clear.
-
Volume Adjustment: Adjust final volume to 10.0 mL.
-
Exothermic Check: Disodium salt dissolves easily; no heat is required.
-
-
Sterilization: Pass through a 0.22 µm PES filter into a sterile cryovial.
-
CRITICAL: NEVER AUTOCLAVE Ticarcillin. The beta-lactam ring hydrolyzes rapidly under heat.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 1 mL) to avoid freeze-thaw cycles.
-
Store at -20°C (Stable for 3-6 months).
-
Store at -80°C (Stable for 1 year).
-
4°C Stability: Degrades significantly within 48 hours.
-
Protocol B: Monosodium Salt Adjustment
Target: Specialized Low-Salt Applications
If using Ticarcillin Monosodium , the pH will be acidic (~2.5 - 4.0).
-
Dissolve powder in 80% of final volume water.
-
Monitor pH.[7]
-
Add 1N KOH (Potassium Hydroxide) dropwise to adjust pH to 6.0–7.0.
-
Why KOH? Using NaOH defeats the purpose of choosing the Monosodium salt.
-
-
Filter sterilize as above.
Part 5: Decision Matrix & Workflow
Use this logic flow to determine the correct salt form for your experiment.
Figure 2: Decision Matrix. Selecting the correct antibiotic form based on biological sensitivity.
References
-
PubChem. (2024). Ticarcillin Disodium Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Niedz, R. P., & Bausher, M. G. (2002). Control of Agrobacterium infection in citrus tissue culture. Uses Timentin (Ticarcillin Disodium) and notes regeneration effects.[4] Retrieved from [Link]
Sources
- 1. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 2. 4697-14-7 CAS MSDS (Ticarcillin disodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. melford.co.uk [melford.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Optimized Ticarcillin Selection Protocols for E. coli Systems
Topic: Recommended working concentration of Ticarcillin in E. coli culture Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Rationale
While Ampicillin remains the ubiquitous selection agent for bla (beta-lactamase) expressing plasmids in E. coli, it suffers from rapid hydrolytic degradation and pH instability, leading to "satellite colonies" that compromise cloning efficiency. Carbenicillin is the standard high-stability alternative but can be cost-prohibitive.
Ticarcillin , a carboxypenicillin similar to Carbenicillin, offers a robust third option.[1] It shares the enhanced stability profile of Carbenicillin due to its side-chain chemistry, resisting non-enzymatic degradation better than Ampicillin. However, its use requires precise concentration tuning to balance selection pressure against cell viability.
Key Protocol Parameter:
-
Recommended Working Concentration: 50 – 100 µg/mL[2]
-
Stock Concentration: 100 mg/mL (1000x)
-
Mechanism: Inhibition of Penicillin-Binding Proteins (PBPs) involved in peptidoglycan cross-linking.[3]
Mechanistic Insight & Biological Logic
To effectively utilize Ticarcillin, one must understand its interaction with the bacterial cell wall and the resistance mechanism conferred by the plasmid.
Mechanism of Action (MOA)
Ticarcillin is a semi-synthetic penicillin.[4] It acts as a structural analogue of D-alanyl-D-alanine, covalently binding to the active site of PBPs (transpeptidases). This prevents the cross-linking of peptidoglycan strands, leading to cell wall instability and osmotic lysis.[3][5]
The Selection Dynamic
In a cloning context, the transformed E. coli carries a plasmid (e.g., pUC19) encoding a beta-lactamase (usually TEM-1). This enzyme hydrolyzes the beta-lactam ring of Ticarcillin, rendering it inactive.[6]
-
Successful Transformants: Secrete beta-lactamase into the periplasm/medium, degrading local Ticarcillin and surviving.
-
Non-Transformants: Cannot degrade Ticarcillin and undergo lysis.
Visualization: The Selection Pathway
The following diagram illustrates the molecular decision matrix occurring during selection.
Figure 1: Mechanism of Action and Resistance. Ticarcillin targets PBPs to induce lysis.[4] In transformants, plasmid-encoded beta-lactamase intercepts and degrades the antibiotic before it can lethally inhibit cell wall synthesis.
Detailed Protocol: Preparation and Usage
A. Stock Solution Preparation (100 mg/mL)
Reagents:
-
Ticarcillin Disodium Salt (High Purity)
-
Milli-Q / Deionized Water (Sterile)
-
0.22 µm Syringe Filter (PES or PVDF)
Protocol:
-
Weigh: Measure 1.0 g of Ticarcillin Disodium powder.
-
Dissolve: Add to 10 mL of sterile Milli-Q water. Vortex until completely dissolved.
-
Note: Ticarcillin is highly soluble; heating is not required and should be avoided to prevent degradation.[6]
-
-
Sterilize: Pass the solution through a 0.22 µm syringe filter into a sterile collection tube.
-
Aliquot: Dispense into 1.0 mL aliquots in sterile microcentrifuge tubes.
-
Storage: Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.
B. Preparation of Selective Media (Liquid & Solid)
Target Concentration: 50 µg/mL (Stringent) to 100 µg/mL (Standard).
| Media Volume | Stock Vol (100 mg/mL) | Final Concentration | Notes |
| 5 mL (Culture Tube) | 5.0 µL | 100 µg/mL | Add after autoclaving/cooling. |
| 500 mL (Flask) | 500 µL | 100 µg/mL | Ensure media is < 55°C. |
| 1000 mL (1 L) | 1.0 mL | 100 µg/mL | Standard batch for ~40 plates. |
Workflow Diagram:
Figure 2: Preparation workflow for Ticarcillin selective media. Critical step: Ensure media is cooled to <55°C before adding antibiotic to prevent thermal degradation.
Critical Considerations & Troubleshooting
The "Timentin Trap" (Crucial Warning)
Researchers often confuse Ticarcillin with Timentin (Ticarcillin + Clavulanic Acid).
-
Ticarcillin alone: Substrate for beta-lactamase.[7] USE for selecting Amp/Carb resistant plasmids (e.g., pUC, pET).
-
Timentin: Contains Clavulanate, a potent inhibitor of beta-lactamase.[8]
-
WARNING: If you use Timentin to select for a standard bla plasmid, the Clavulanate will inhibit the plasmid's resistance enzyme, and your transformants will die.
-
Use Case for Timentin: Only use Timentin when you wish to kill E. coli (e.g., in plant tissue culture to remove Agrobacterium/E. coli contaminants) or if the plasmid carries a specialized resistance gene insensitive to Clavulanate.
-
Stability Comparison
| Antibiotic | Stock Stability (-20°C) | Plate Stability (4°C) | Satellite Colonies? |
| Ampicillin | 1-2 months | < 2 weeks | High Risk (Rapid degradation) |
| Ticarcillin | 3-6 months | 4 weeks | Low Risk (More stable) |
| Carbenicillin | 6 months | 4-6 weeks | Lowest Risk (Most stable) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Growth (Transformants) | Antibiotic conc. too high or Timentin used. | Verify conc. is 50-100 µg/mL.[2] Ensure Clavulanate is absent . |
| Satellite Colonies | Antibiotic degradation.[6] | Do not use plates >4 weeks old. Ensure plates were poured <55°C. |
| Low Transformation Efficiency | Cell competency or heat shock failure. | Validate competency with pUC19 control. |
References
-
BenchChem. (2025).[2][5] Application Notes and Protocols: Incorporating Ticarcillin into Selective Growth Media. Retrieved from
-
Gold Biotechnology. (n.d.). A Guide for Choosing Between Commonly Used Antibiotics. Retrieved from
-
Promega Corporation. (n.d.). Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? Retrieved from
-
Fuchs, P. C., et al. (1976). Comparison and Evaluation of Ticarcillin and Carbenicillin Using Disk Diffusion Methods. Antimicrobial Agents and Chemotherapy, 9(4), 625-632. Retrieved from
-
Neu, H. C., & Parry, M. F. (1987). In vitro activity of ticarcillin plus clavulanic acid. Journal of Antimicrobial Chemotherapy. Retrieved from
Sources
- 1. Ticarcillin | C15H16N2O6S2 | CID 36921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ticarcillin - Wikipedia [en.wikipedia.org]
- 7. [Activity of ticarcillin combined with different concentrations of clavulanic acid on 137 Gram-negative bacilli resistant to ticarcillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of ticarcillin in the presence of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proper Storage and Handling of Ticarcillin Disodium Salt
Introduction: The Critical Role of Ticarcillin and the Imperative of Proper Handling
Ticarcillin is a semisynthetic carboxypenicillin, a class of β-lactam antibiotics revered for its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[1] Its mechanism of action lies in the disruption of bacterial cell wall synthesis by inhibiting the cross-linking of peptidoglycan, which ultimately leads to cell lysis and death.[2][3][4][5] In the realms of molecular biology and microbiology, ticarcillin is an indispensable tool, frequently employed as a selective agent in culture media to prevent the growth of susceptible bacteria and as a more stable alternative to ampicillin, reducing the incidence of satellite colonies.[1][2]
The efficacy of ticarcillin is intrinsically linked to its chemical integrity. As a β-lactam antibiotic, it is susceptible to degradation, which can be accelerated by improper storage and handling.[4] This degradation not only results in a loss of potency but can also lead to the formation of inactive byproducts. Therefore, a comprehensive understanding and strict adherence to proper storage and handling protocols are paramount for ensuring the validity and reproducibility of experimental results.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the optimal storage and handling of ticarcillin disodium salt in both its powdered form and as reconstituted solutions.
Physicochemical Properties of Ticarcillin Disodium Salt
A thorough understanding of the physicochemical properties of ticarcillin disodium salt is fundamental to its proper handling and storage.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₅H₁₄N₂Na₂O₆S₂ | [2][4][6][7] |
| Molecular Weight | 428.39 g/mol | [2][3][4][6] |
| Appearance | White to yellowish-white crystalline powder | [2] |
| Solubility (Water) | ≥ 100 mg/mL | [2][3][8] |
| Solubility (DMSO) | 45-125 mg/mL | [2][3] |
| Storage (Powder) | 2-8°C, protected from light and moisture | [2][9][10][11] |
Storage and Handling of Ticarcillin Disodium Salt Powder
The solid, powdered form of ticarcillin disodium salt is hygroscopic and sensitive to moisture.[10][11] Therefore, stringent storage conditions are necessary to maintain its stability and efficacy over time.
Core Storage Protocol for Powdered Ticarcillin
-
Temperature: Store the powder at 2-8°C.[2][9][10][11] Some sources may also indicate storage at 4°C is acceptable.[1]
-
Moisture Control: Keep the container tightly closed in a dry and well-ventilated place. The compound is moisture-sensitive, and absorption of water can lead to degradation.[10]
-
Light Protection: Protect from light.[2]
The following diagram illustrates the key considerations for the proper storage of ticarcillin disodium salt powder.
Caption: Key storage parameters for ticarcillin powder.
Preparation and Storage of Ticarcillin Solutions
The preparation of sterile, accurate, and stable ticarcillin solutions is a critical step for its use in research and drug development.
Protocol 1: Preparation of a 100 mg/mL Ticarcillin Stock Solution
This protocol describes the preparation of a high-concentration stock solution suitable for dilution to various working concentrations.
Materials:
-
Ticarcillin disodium salt powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile storage tubes (e.g., 1.5 mL microcentrifuge tubes)
Methodology:
-
Weighing: Accurately weigh the desired amount of ticarcillin disodium salt powder in a sterile conical tube. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1 g of the powder.
-
Dissolution: Add a portion of the sterile water to the tube (e.g., 7-8 mL for a final volume of 10 mL). Vortex or mix gently until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[12]
-
Volume Adjustment: Adjust the final volume to the desired amount with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, and date of preparation.
Storage of Ticarcillin Stock Solutions
The stability of ticarcillin in solution is highly dependent on the storage temperature.
| Storage Temperature | Stability | Reference(s) |
| -20°C | At least one month | [2][3] |
| -80°C | Up to six months | [2][3] |
| 4°C (Refrigerated) | Varies with concentration and diluent; generally shorter stability. For example, a 3 g/100 mL solution in 0.9% NaCl is stable for less than 21 days. | [13] |
| 23°C (Room Temperature) | Limited stability; a 3 g/100 mL solution in 0.9% NaCl shows significant loss after 3 days. | [13] |
Key Considerations for Solution Storage:
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the antibiotic.[2] It is crucial to prepare single-use aliquots.
-
pH: The pH of the reconstituted solution should be between 5.5 and 7.5.[12]
-
Visual Inspection: Before use, visually inspect the thawed solution for any particulate matter.[12]
The following workflow diagram illustrates the process of preparing and storing ticarcillin stock solutions.
Caption: Workflow for preparing and storing ticarcillin stock solution.
Safe Handling of Ticarcillin Disodium Salt
Ticarcillin, like other β-lactam antibiotics, is a sensitizing agent and can cause allergic reactions upon inhalation, skin contact, or ingestion.[14][15] Therefore, appropriate safety precautions are essential.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate protective gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[16]
Engineering Controls
-
Provide appropriate exhaust ventilation at places where dust is formed.[16]
Disposal of Ticarcillin Waste
The disposal of antibiotic waste must be handled responsibly to prevent environmental contamination and the development of antibiotic-resistant bacteria.[17]
-
Stock Solutions: Concentrated antibiotic stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of according to institutional guidelines.[17]
-
Contaminated Media: Media containing ticarcillin should be treated as chemical waste, unless institutional protocols specify otherwise.[17] Autoclaving may not inactivate all antibiotics.[17]
-
Empty Vials and Packaging: Follow institutional guidelines for the disposal of empty containers that held ticarcillin.
Conclusion
The integrity and efficacy of ticarcillin disodium salt are directly dependent on meticulous storage and handling practices. By adhering to the protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the reliability of their experiments and contribute to the generation of accurate and reproducible scientific data. The principles of maintaining a cold, dry, and dark environment for the powder, preparing sterile and properly aliquoted solutions, and employing safe handling and disposal methods are fundamental to the successful use of this critical antibiotic.
References
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of Ticarcillin Stock Solution for Microbiology Experiments.
- Benchchem. (n.d.). Ticarcillin Disodium Salt: A Technical Guide to Solubility in Laboratory Media.
- Benchchem. (n.d.). Application Notes and Protocols for Ticarcillin in Bacterial Selection.
- AbMole BioScience. (n.d.). Ticarcillin disodium salt.
- PubMed. (n.d.). Stability of piperacillin and ticarcillin in AutoDose infusion system bags.
- GoldBio. (n.d.). Ticarcillin disodium salt.
- AG Scientific. (n.d.). Ticarcillin Disodium Salt, 5 G.
- ChemicalBook. (n.d.). Ticarcillin disodium salt CAS#: 4697-14-7.
- Melford. (n.d.). Safety Data Sheet - TICARCILLIN DISODIUM/POTASSIUM CLAVULANATE.
- USP. (n.d.). Ticarcillin Monosodium.
- RxList. (n.d.). Timentin Injection (Ticarcillin Disodium and Clavulanate Potassium Galaxy): Side Effects, Uses, Dosage, Interactions, Warnings.
- Sigma-Aldrich. (n.d.). Ticarcillin 4697-14-7.
- ChemicalBook. (2026, February 2). Ticarcillin disodium salt | 4697-14-7.
- RPI. (n.d.). Ticarcillin Disodium Salt, 1 Gram.
- RxList. (n.d.). Timentin (Ticarcillin and Clavulanate): Side Effects, Uses, Dosage, Interactions, Warnings.
- Duchefa Biochemie. (n.d.). Ticarcillin disodium.
- Cepham Life Sciences. (n.d.). Ticarcillin disodium salt.
- FDA. (n.d.). Reference ID: 3380136.
- Gauth. (n.d.). Order: Ticar (ticarcillin disodium) 1 g IM q6h. The reconstitution directions on the 3 g [Chemistry].
- FDA. (n.d.). Reference ID: 3523391.
- PubChem. (2026, February 7). Ticarcillin | C15H16N2O6S2 | CID 36921.
- Cayman Chemical. (2022, November 11). PRODUCT INFORMATION - Ticarcillin (sodium salt).
- precisionFDA. (n.d.). TICARCILLIN DISODIUM.
- PubMed. (n.d.). Stability of penicillins in total parenteral nutrient solution.
- ECA Academy. (2013, April 29). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics.
- PMC. (n.d.). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device.
- ChemicalBook. (n.d.). 4697-14-7(Ticarcillin disodium salt) Product Description.
- ResearchGate. (2025, August 6). Stability of Piperacillin and Ticarcillin in AutoDose Infusion System Bags.
- Lachman Consultants. (2022, June 23). Beta‑Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street.
- Wiley. (n.d.). Injectable Drugs Guide.
- Wikipedia. (n.d.). Ticarcillin.
- FDA. (n.d.). TIMENTIN.
- PubMed. (n.d.). Recommendations for the management of beta-lactam intolerance.
- Johns Hopkins ABX Guide. (2024, July 13). Ticarcillin.
- AG Scientific. (n.d.). Ticarcillin Disodium Salt, 25 G.
- Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- PMC. (2020, November 10). Practical guide for evaluation and management of beta-lactam allergy: position statement from the Canadian Society of Allergy and Clinical Immunology.
- FDA. (n.d.). How to Dispose of Unused Medicines.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste.
- DEA.gov. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
- NHS SPS. (2025, December 23). Identifying types of pharmaceutical waste and disposal containers.
Sources
- 1. goldbio.com [goldbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. abmole.com [abmole.com]
- 4. cephamls.com [cephamls.com]
- 5. Ticarcillin - Wikipedia [en.wikipedia.org]
- 6. rpicorp.com [rpicorp.com]
- 7. agscientific.com [agscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. Ticarcillin disodium salt CAS#: 4697-14-7 [m.chemicalbook.com]
- 11. Ticarcillin disodium | Duchefa Biochemie [duchefa-biochemie.com]
- 12. Timentin Injection (Ticarcillin Disodium and Clavulanate Potassium Galaxy): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Stability of piperacillin and ticarcillin in AutoDose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 15. Recommendations for the management of beta-lactam intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. melford.co.uk [melford.co.uk]
- 17. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Ticarcillin in Liquid Media at 37°C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Ticarcillin in liquid media at a standard physiological temperature of 37°C. Understanding the stability of Ticarcillin is critical for the reproducibility and accuracy of your experiments, from routine cell culture to antimicrobial susceptibility testing.
Introduction: The Inherent Instability of the β-Lactam Ring
Ticarcillin, a member of the carboxypenicillin family, is a β-lactam antibiotic. The core of its antibacterial activity lies in the strained four-membered β-lactam ring. This ring mimics the D-Ala-D-Ala moiety of peptidoglycan, allowing it to acylate and inactivate bacterial transpeptidases, enzymes essential for cell wall synthesis. However, this inherent ring strain also makes Ticarcillin susceptible to hydrolysis, leading to its degradation and loss of antibacterial efficacy. This guide will help you navigate the challenges associated with Ticarcillin's stability in your experimental setups.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving Ticarcillin in liquid media at 37°C.
Issue 1: Inconsistent or No Antibiotic Activity Observed
Question: I've added Ticarcillin to my liquid culture medium, but I'm seeing inconsistent results or no antibacterial effect. What could be the problem?
Answer: This is a common issue and often points to the degradation of Ticarcillin. Several factors in your experimental setup can accelerate this degradation.
Possible Causes and Solutions:
-
pH of the Medium: The stability of β-lactam antibiotics is highly pH-dependent. Ticarcillin is most stable in a slightly acidic to neutral pH range (around 6.0-7.0). Many bacterial culture media, like Luria-Bertani (LB) broth, can become alkaline as bacteria grow, which significantly accelerates the hydrolysis of the β-lactam ring.
-
Troubleshooting Steps:
-
Measure the pH of your medium at the beginning and end of your experiment. A significant increase in pH could be the culprit.
-
Use a buffered medium: Consider using a well-buffered medium such as Mueller-Hinton Broth (MHB) or a phosphate-buffered minimal medium to maintain a stable pH throughout your experiment.
-
Prepare fresh solutions: Always prepare Ticarcillin stock solutions and media containing Ticarcillin fresh for each experiment.
-
-
-
-
Troubleshooting Steps:
-
Shorten incubation times whenever possible.
-
For longer incubations, consider replenishing the Ticarcillin at set intervals. This requires careful planning and validation to ensure consistent antibiotic pressure.
-
Perform a stability study in your specific medium to determine the degradation rate under your experimental conditions (see protocol below).
-
-
-
Presence of β-Lactamases: If you are working with bacteria that may produce β-lactamases, these enzymes will rapidly inactivate Ticarcillin.
-
Troubleshooting Steps:
-
Test your bacterial strain for β-lactamase production using a commercially available test.
-
If your strain is a β-lactamase producer, consider using Ticarcillin in combination with a β-lactamase inhibitor such as clavulanic acid.
-
-
Issue 2: Unexpected Bacterial Growth or Contamination
Question: I'm observing the growth of satellite colonies or unexpected contamination in my cultures, even with Ticarcillin present. Why is this happening?
Answer: This phenomenon is often a direct consequence of Ticarcillin degradation. As the antibiotic breaks down, its concentration in the medium falls below the minimum inhibitory concentration (MIC), allowing resistant or contaminating bacteria to grow.
Causality and Mitigation:
The primary cause is the hydrolysis of the β-lactam ring, leading to the formation of inactive products like penicilloic acids. This process is accelerated at 37°C and by non-optimal pH.
-
Mitigation Strategies:
-
Use a more stable alternative: For long-term selection, consider using carbenicillin, which is generally more stable than ampicillin and ticarcillin in liquid culture[2][3].
-
Increase the initial concentration: While not always ideal, a higher starting concentration of Ticarcillin may provide a longer window of effective antibiotic activity. However, this should be done with caution as it can impact cellular physiology.
-
Ensure sterility: Double-check your aseptic technique to minimize the introduction of contaminants that might outcompete your target organism once the antibiotic concentration wanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of Ticarcillin in liquid media at 37°C?
While the in-vivo half-life of Ticarcillin is approximately 1.1 hours, this is influenced by metabolic clearance[4]. In liquid culture media at 37°C, the half-life can be highly variable depending on the medium's composition and pH. For the related antibiotic carbenicillin, the half-life in LB broth at 37°C can be as short as 45 minutes[1]. Given that β-lactams generally show rapid degradation at this temperature, it is reasonable to assume a similarly short half-life for Ticarcillin. For critical experiments, it is highly recommended to determine the stability empirically in your specific medium.
Q2: What are the degradation products of Ticarcillin?
The primary degradation pathway for Ticarcillin is the hydrolysis of the β-lactam ring. Recent studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified Thiophene-2-Acetic acid and Thiophene-3-Acetic acid as degradation products of Ticarcillin[5][6]. These products lack the intact β-lactam ring and are therefore devoid of antibacterial activity.
Q3: How can I measure the concentration of active Ticarcillin in my medium?
The most accurate method to quantify Ticarcillin concentration is High-Performance Liquid Chromatography (HPLC) [7]. This technique can separate Ticarcillin from its degradation products and other media components, providing a precise measurement of the active compound. A bioassay, where the activity of the aged medium is compared to that of a fresh standard against a susceptible bacterial strain, can also provide a functional measure of antibiotic activity.
Q4: Is it acceptable to pre-warm media containing Ticarcillin to 37°C before use?
It is best to minimize the time Ticarcillin is exposed to 37°C before starting your experiment. If you need to pre-warm your medium, do so for the shortest time possible. Extended pre-warming will lead to a significant loss of active antibiotic before your experiment even begins.
Q5: Should I be concerned about the sodium content of Ticarcillin?
Yes, Ticarcillin is administered as a disodium salt. This can be a concern in certain cell culture applications where precise ionic concentrations are critical. Be aware of the sodium contribution from Ticarcillin when formulating your media, especially at high antibiotic concentrations.
Experimental Protocol: Determining Ticarcillin Stability in Your Liquid Medium
This protocol provides a framework for assessing the degradation rate of Ticarcillin in your specific experimental conditions.
Objective: To determine the half-life of Ticarcillin in a chosen liquid medium at 37°C.
Materials:
-
Ticarcillin disodium salt
-
Your liquid culture medium of choice (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Sterile, conical tubes or flasks
-
37°C incubator
-
Method for quantifying Ticarcillin (e.g., HPLC, bioassay)
-
Sterile filters (if preparing stock solutions)
Procedure:
-
Prepare a fresh stock solution of Ticarcillin in sterile water or a suitable buffer. Filter-sterilize the stock solution.
-
Add the Ticarcillin stock solution to your liquid medium to achieve the desired final concentration.
-
Immediately take a time-zero sample (T=0). This will serve as your baseline concentration.
-
Incubate the medium at 37°C.
-
Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). The frequency of sampling should be higher in the initial hours.
-
Store the collected samples immediately at -70°C or colder to halt further degradation until analysis[8].
-
Analyze the samples to determine the concentration of Ticarcillin at each time point using a validated method like HPLC.
-
Plot the concentration of Ticarcillin versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) from the data. For first-order degradation kinetics, the half-life can be calculated using the formula: t½ = 0.693 / k.
Data Presentation
Table 1: Factors Influencing Ticarcillin Degradation in Liquid Media
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Maintain stock solutions at 4°C for short-term and -20°C or colder for long-term storage. Minimize exposure of working solutions to 37°C. |
| pH | Stability is optimal around pH 6.0-7.0. Alkaline conditions significantly increase degradation. | Use buffered media. Monitor the pH of your culture over time. |
| Medium Composition | Components in complex media can potentially interact with and degrade Ticarcillin. | Test stability in your specific medium. Use defined media when possible for greater consistency. |
| Enzymatic Degradation | β-lactamases produced by bacteria will rapidly inactivate Ticarcillin. | Test for β-lactamase activity. Use a combination with a β-lactamase inhibitor if necessary. |
Visualizations
Caption: Experimental workflow for determining Ticarcillin stability.
Caption: Simplified degradation pathway of Ticarcillin.
References
-
Tn3.1 MIN increases the half-life of ampicillin and carbenicillin in... - ResearchGate. Available at: [Link]
-
Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC. Available at: [Link]
-
Carbenicillin (disodium salt). Available at: [Link]
-
how long is carb stable in liquid broth at 37C - Molecular Biology - Protocol Online. Available at: [Link]
-
Carbenicillin - Wikipedia. Available at: [Link]
-
High-pressure liquid chromatographic assays for ticarcillin in serum and urine - PubMed. Available at: [Link]
-
Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - ResearchGate. Available at: [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - Semantic Scholar. Available at: [Link]
-
The pharmacokinetics of ticarcillin, clavulanic acid and their combination - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. khimexpert.com [khimexpert.com]
- 3. Carbenicillin - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics of ticarcillin, clavulanic acid and their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-pressure liquid chromatographic assays for ticarcillin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Preventing Ticarcillin Precipitation in Culture Media
Introduction
Ticarcillin is a broad-spectrum β-lactam antibiotic widely utilized in research to prevent bacterial contamination in cell cultures and, particularly in plant science, to eliminate Agrobacterium tumefaciens after genetic transformation.[1] As a carboxypenicillin, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[2][3] While highly effective, researchers may encounter the formation of a precipitate upon its addition to culture media, which can compromise experimental integrity by altering the effective antibiotic concentration and introducing confounding variables. This guide provides a comprehensive framework for understanding, preventing, and troubleshooting Ticarcillin precipitation.
I. Troubleshooting Guide: Diagnosing and Resolving Precipitation
This section is designed to address the immediate observation of precipitation in your culture media in a question-and-answer format.
Q1: I've observed a white, crystalline, or cloudy precipitate in my culture medium after adding Ticarcillin. What is the likely cause?
The appearance of a precipitate after adding Ticarcillin is typically not due to the insolubility of the antibiotic itself—Ticarcillin disodium salt is highly soluble in water (≥100 mg/mL)—but rather due to chemical interactions within the complex environment of the culture medium.[2][4] The primary causes are:
-
Interaction with Divalent Cations: Many culture media are rich in divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can react with other components in the media, like phosphates and sulfates, to form insoluble salts.[5] While direct precipitation of Ticarcillin with these cations is not extensively documented, altering the ionic balance by adding a sodium salt like Ticarcillin disodium can shift the chemical equilibrium, leading to the precipitation of media components like calcium phosphate or calcium sulfate.[5] This is particularly prevalent in media with high salt concentrations.
-
Localized High Concentration: If a concentrated Ticarcillin stock solution is added too quickly or without adequate mixing, the localized high concentration of the antibiotic can cause salts or other components in the immediate vicinity to fall out of solution before it is fully dispersed.
-
pH Instability: The pH of the culture medium is a critical factor for the solubility of many components.[6] The addition of an unbuffered or improperly pH-adjusted Ticarcillin stock solution can alter the local pH of the medium, potentially causing certain salts or supplements to precipitate.[5]
-
Temperature Effects: Temperature shifts can also induce precipitation.[5] If a cold stock solution is added to warm media, or if the supplemented media is stored at low temperatures, the solubility of some components can decrease, leading to precipitation.[5]
Q2: How can I modify my protocol to prevent Ticarcillin precipitation?
Prevention is centered on maintaining the chemical stability of the culture medium. Follow these best practices:
-
Ensure Proper Stock Solution Preparation: Prepare your Ticarcillin stock solution in sterile, nuclease-free water.[1] Given its high solubility, sterile water is the recommended solvent for creating a highly concentrated, single-component solution.[2][4][7]
-
Add Ticarcillin to Media Correctly:
-
Always add the antibiotic to the complete, final volume of the medium at its working temperature (e.g., 37°C for most mammalian cell cultures).
-
Add the Ticarcillin solution slowly while gently swirling or stirring the medium. This prevents localized high concentrations.
-
It is often best practice to add antibiotics as the final supplement to the medium.[8]
-
-
Consider the Order of Supplement Addition: When preparing media from scratch, add components that can form insoluble salts separately. For example, dissolve calcium chloride in deionized water and add it to the bulk of the media before adding phosphate-containing components.[5]
-
Filter Sterilize After Supplementation: If you are preparing a large batch of supplemented medium, filter sterilize the complete medium after all components, including Ticarcillin, have been added and dissolved. This will remove any micro-precipitates that may have formed.
-
Maintain Stable Temperature and pH: Avoid drastic temperature changes. Allow both the basal medium and the antibiotic stock solution to reach their intended working temperature before mixing. Ensure the final pH of the supplemented medium is within the desired range for your specific cell type.
Q3: My Ticarcillin stock solution has a precipitate. Can I still use it?
It is strongly advised not to use a stock solution that has a precipitate. The presence of a precipitate indicates that the solution is no longer homogenous. Using it would result in an inaccurate and lower-than-expected final concentration of the active antibiotic in your culture medium. This could compromise its effectiveness in preventing contamination. Discard the precipitated stock solution and prepare a fresh one following the validated protocol below.
II. Experimental Protocols
Protocol 1: Preparation of a Stable Ticarcillin Stock Solution (100 mg/mL)
This protocol provides a reliable method for preparing a concentrated Ticarcillin stock solution.
Materials:
-
Ticarcillin disodium salt powder
-
Sterile, nuclease-free water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh 1 gram of Ticarcillin disodium salt powder.
-
Add the powder to a sterile 50 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Filter sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the name of the antibiotic, concentration (100 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Workflow for Supplementing Culture Media with Ticarcillin
This workflow minimizes the risk of precipitation when adding Ticarcillin to your culture medium.
Caption: A step-by-step workflow for adding Ticarcillin to culture media.
III. Data Summary & Visualization
Table 1: Solubility and Recommended Concentrations of Ticarcillin
| Parameter | Value | Source(s) |
| Solubility in Water | ≥100 mg/mL | [2][4] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [9] |
| Solubility in DMSO | 45-125 mg/mL | [2][4] |
| Recommended Stock Conc. | 100 mg/mL in sterile water | [1] |
| Working Conc. (Bacterial Selection) | 50 - 100 µg/mL | [1] |
| Working Conc. (Agrobacterium Elimination) | 150 - 500 µg/mL | [1] |
Diagram: Troubleshooting Precipitation Events
This flowchart provides a logical path to diagnose and solve precipitation issues.
Caption: A troubleshooting flowchart for Ticarcillin precipitation.
IV. Frequently Asked Questions (FAQs)
-
What is the recommended solvent for Ticarcillin? Sterile, nuclease-free water is the preferred solvent for preparing stock solutions for cell culture.[1] Ticarcillin disodium salt is also soluble in DMSO, but water is typically used to avoid any potential solvent effects on the cells.[2][4]
-
What is the optimal pH for a Ticarcillin solution? A solution of Ticarcillin and Clavulanic Acid for injection has a pH range between 5.5 and 7.5.[10] Preparing stock solutions in neutral pH water and adding them to buffered culture media (typically pH 7.2-7.4) is standard practice.
-
How should I store my Ticarcillin stock solution? Aliquoted, sterile stock solutions should be stored at -20°C for long-term use.[2] Avoid repeated freeze-thaw cycles.
-
Can I autoclave media that contains Ticarcillin? No. Ticarcillin is a β-lactam antibiotic and is heat-sensitive.[11] Autoclaving will degrade the antibiotic, rendering it ineffective. It should always be added to cooled, sterile media by filter sterilization or from a filter-sterilized stock solution.[11]
-
Are there alternatives if Ticarcillin precipitation persists? If precipitation is a recurring issue related to the specific formulation of your medium, you could consider using Carbenicillin, another carboxypenicillin antibiotic that is often used interchangeably with ampicillin and is known for its stability.[3]
V. References
-
PubChem. (2026). Ticarcillin. National Center for Biotechnology Information. [Link]
-
Krueger, S. (2019). When should I add antibiotics to cell culture media? ResearchGate. [Link]
-
Capricorn Scientific. (2025). Antibiotics in Cell Culture: When and How to Use Them. [Link]
-
Wikipedia. (2023). Ticarcillin. [Link]
-
Hartung, T., et al. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 9(9), 2073.
-
QIAGEN. (n.d.). Bacterial cultivation media and antibiotics. [Link]
-
Benchchem. (2025). Application Notes and Protocols: Incorporating Ticarcillin into Selective Growth Media.
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
-
HiMedia Laboratories. (n.d.). Ticarcillin/Clavulanic Acid. [Link]
-
Benchchem. (2025). Technical Support Center: The Influence of Media pH on Ticarcillin Sodium Stability and Activity.
-
WikEM. (2025). Ticarcillin/Clavulanate. [Link]
-
U.S. Pharmacopeia. (n.d.). Ticarcillin and Clavulanic Acid for Injection.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
ResearchGate. (n.d.). Solubility of calcium in cell culture medium at 37 C as a function of pH of the culture medium. [Link]
-
MIMS Philippines. (n.d.). Ticarcillin + Clavulanic acid: Uses & Dosage. [Link]
-
ResearchGate. (n.d.). The Cells and the Precipitates. [Link]
-
López, F. A. (2021). How do you vary calcium concentration in culture media? ResearchGate. [Link]
-
Qian, S., et al. (2014). Degradation and transformation products of acetaminophen in soil. Water Research, 49, 244-252.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abmole.com [abmole.com]
- 3. Ticarcillin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Ticarcillin disodium salt CAS#: 4697-14-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ticarcillin and Clavulanic Acid for Injection [drugfuture.com]
- 11. Bacterial cultivation media and antibiotics [qiagen.com]
Identifying and preventing the formation of Ticarcillin-resistant satellite colonies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and prevent the formation of Ticarcillin-resistant satellite colonies in your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding Ticarcillin and the emergence of satellite colonies.
Q1: What are satellite colonies and why are they a problem?
Satellite colonies are small colonies that grow around a larger, genuinely resistant colony on an antibiotic selection plate.[1][2] These smaller colonies are typically not resistant themselves but are able to grow because the primary resistant colony secretes an enzyme, such as β-lactamase, which degrades the antibiotic in the immediate vicinity.[1][3][4] This creates a localized "safe zone" with a reduced antibiotic concentration, allowing non-resistant cells to proliferate.[3][5]
The primary issue with satellite colonies is that they can lead to the selection of false positives.[2] If a satellite colony is picked for downstream applications, it will not grow in a liquid culture containing fresh antibiotics, leading to experimental failure.[4]
Q2: What is the primary mechanism behind the formation of Ticarcillin-resistant satellite colonies?
Ticarcillin is a β-lactam antibiotic, meaning it contains a β-lactam ring in its molecular structure that is crucial for its antibacterial activity.[6][7] The primary mechanism of resistance to Ticarcillin is the production of β-lactamase enzymes by bacteria.[7][8] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[7][9]
When a bacterium carrying a resistance gene (e.g., on a plasmid) produces and secretes β-lactamase, the enzyme diffuses into the surrounding agar, degrading the Ticarcillin.[4][10] This reduction in the local antibiotic concentration allows susceptible bacteria, which have not taken up the resistance plasmid, to grow and form satellite colonies.[1][5]
Q3: How can I differentiate between a true resistant colony and a satellite colony?
True resistant colonies are generally larger and appear earlier during incubation. Satellite colonies are typically much smaller and appear later, often after prolonged incubation (more than 16-20 hours).[2][5] A key verification step is to re-streak the colony onto a fresh plate containing the same concentration of Ticarcillin.[11] A true resistant colony will grow, while a satellite colony will not.[11]
Q4: Can prolonged incubation of plates contribute to the formation of satellite colonies?
Yes, extended incubation is a major factor in the formation of satellite colonies.[5][12] The longer the plates are incubated, the more time the primary resistant colony has to secrete β-lactamase and degrade the surrounding antibiotic.[5] It is recommended to limit incubation time to 16-20 hours at 37°C.[5][13]
Q5: Is Ticarcillin stable in culture media?
Like other β-lactam antibiotics, Ticarcillin is susceptible to degradation in culture media, especially at 37°C.[8] The β-lactam ring can be hydrolyzed, rendering the antibiotic inactive.[8] It is always recommended to use freshly prepared plates for selection experiments.[5][11] Studies have shown that a significant percentage of Ticarcillin can be lost over several days at room temperature.[14]
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting the issue of Ticarcillin-resistant satellite colonies.
Visualizing the Problem: The Mechanism of Satellite Colony Formation
Caption: Mechanism of satellite colony formation.
Step-by-Step Troubleshooting Workflow
Caption: Troubleshooting workflow for satellite colonies.
Optimizing Experimental Parameters
To prevent the formation of satellite colonies, it is crucial to optimize several experimental parameters.
| Parameter | Recommendation | Rationale |
| Plate Freshness | Use plates prepared within 1-2 weeks. | Ticarcillin degrades over time, reducing its effective concentration.[8][14] |
| Ticarcillin Concentration | Use the recommended concentration for your specific bacterial strain and plasmid. If satellite colonies persist, consider slightly increasing the concentration.[1][5] | An insufficient concentration of Ticarcillin will not effectively inhibit the growth of non-resistant bacteria.[1] |
| Incubation Time | Limit incubation to 16-20 hours.[2][5] | Longer incubation allows for more significant degradation of the antibiotic by β-lactamase, promoting satellite colony growth.[5] |
| Plating Density | Avoid plating too high a concentration of cells. | A high density of resistant colonies will lead to a higher concentration of secreted β-lactamase, increasing the likelihood of satellite colony formation.[5][11] |
| Plate Preparation | Allow molten agar to cool to 50-55°C before adding Ticarcillin.[11][15] | High temperatures can degrade the antibiotic, reducing its efficacy.[2][15] Ensure the antibiotic is mixed thoroughly and evenly throughout the agar.[1][5] |
| Alternative Antibiotic | Consider using Carbenicillin. | Carbenicillin, another β-lactam antibiotic, is more stable than ampicillin and less prone to degradation, which can help reduce satellite colony formation.[1][2] |
III. Experimental Protocols
This section provides detailed protocols for key experiments to help you troubleshoot and prevent the formation of Ticarcillin-resistant satellite colonies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Determining the MIC of Ticarcillin for your specific bacterial strain is essential for ensuring you are using an effective selective concentration.[16][17][18]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Mueller-Hinton broth (or other appropriate broth for your strain)
-
Ticarcillin stock solution
-
Sterile diluent (e.g., sterile water or PBS)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Create a series of twofold dilutions of the Ticarcillin stock solution in the broth. The range of concentrations should bracket the expected MIC.[17]
-
For example, if the expected MIC is around 100 µg/mL, you might prepare dilutions ranging from 256 µg/mL down to 0.5 µg/mL.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture to a standardized concentration, typically 5 x 10^5 CFU/mL.[18]
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of each antibiotic dilution to the wells of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for your bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determine MIC:
Protocol 2: β-Lactamase Activity Assay
This assay can be used to confirm if your resistant colonies are producing β-lactamase.[19][20][21] The assay utilizes a chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis by β-lactamase.[19][21]
Materials:
-
Bacterial culture supernatant or cell lysate
-
β-Lactamase Assay Kit (e.g., from Sigma-Aldrich, Creative Biolabs)[9][19]
-
96-well microtiter plate
-
Spectrophotometer
Procedure (Example based on a commercial kit):
-
Sample Preparation:
-
Prepare Reaction Mix:
-
Run the Assay:
-
Add your sample (supernatant or lysate) to the wells of the 96-well plate.
-
Add the reaction mix to each well.
-
Include a positive control (purified β-lactamase) and a negative control (buffer only).
-
-
Measure Absorbance:
-
Calculate Activity:
-
Calculate the β-lactamase activity based on the rate of change in absorbance and a standard curve, as per the kit's protocol.[21]
-
IV. References
-
Assay Genie. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit (#BN01019). Retrieved from [Link]
-
ResearchGate. (2025). Are these satellite colonies/how to prevent?. Retrieved from [Link]
-
GoldBio. (2020, December 16). Introduction to Satellite Colonies Plus Six Tips For Troubleshooting [Video]. YouTube. [Link]
-
Addgene. (2019, September 24). Troubleshooting Your Plasmid Cloning Experiment. Addgene Blog. [Link]
-
Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]
-
Microbe Notes. (2023, May 30). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. [Link]
-
HiMedia Laboratories. (n.d.). Ticarcillin/Clavulanic acid Ezy MIC™ Strip (TCC). Retrieved from [Link]
-
Addgene. (n.d.). Pouring LB Agar Plates. Retrieved from [Link]
-
PubMed. (1996). Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents. [Link]
-
Unknown. (2016, September). Pouring LB-Agar (+antibiotic) plates. Retrieved from [Link]
-
Bitesize Bio. (2024, August 23). How to Make the Perfect Agar Plate Every Time. [Link]
-
Oreate AI Blog. (2026, January 21). Understanding Satellite Colonies: The Tiny Allies of Antibiotic Resistance. [Link]
-
ResearchGate. (2021). Need help/suggestions for my cloning troubleshooting?. Retrieved from [Link]
-
Unknown. (n.d.). Sum's MBI Page - Procedure - LB (plus Antibiotic) Agar Plates Preparation. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Satellite Colonies Problem With Ampicillin Selection. Retrieved from [Link]
-
American Society for Microbiology. (2006, October 9). Preparing Spread Plates Protocols. [Link]
-
Protocol Online. (2008). Satellite Colonies - Molecular Biology. Retrieved from [Link]
-
Yurtsev, E. A., et al. (2015). Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases. The ISME journal, 10(4), 863–872. [Link]
-
Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Wypych, J., & Kosznik-Kwasnicka, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 945. [Link]
-
PubMed. (2002). Stability of piperacillin and ticarcillin in AutoDose infusion system bags. [Link]
-
ARUP Laboratories. (n.d.). Antibiotic Level, Ticarcillin. Retrieved from [Link]
-
The Bumbling Biochemist. (2023, April 19). Satellite colonies and ampicillin/beta-lactamase-based selection. [Link]
-
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. youtube.com [youtube.com]
- 3. Understanding Satellite Colonies: The Tiny Allies of Antibiotic Resistance - Oreate AI Blog [oreateai.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Satellite Colonies - Molecular Biology [protocol-online.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stability of piperacillin and ticarcillin in AutoDose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. its.caltech.edu [its.caltech.edu]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
Impact of repeated freeze-thaw cycles on Ticarcillin stock solution efficacy
A Guide to Preparation, Storage, and Troubleshooting for Optimal Efficacy
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice on the handling of Ticarcillin stock solutions. As a Senior Application Scientist, my goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the stability and use of Ticarcillin stock solutions.
Q1: My Ticarcillin stock solution doesn't seem to be working effectively. What could be the cause?
A decrease in Ticarcillin efficacy is most commonly due to the degradation of the antibiotic. Ticarcillin is a β-lactam antibiotic, and its bactericidal activity relies on the integrity of its β-lactam ring.[1] This ring is susceptible to hydrolysis, which renders the antibiotic inactive.[2] Several factors can accelerate this degradation, including improper storage temperature, exposure to light, multiple freeze-thaw cycles, and incorrect pH of the solution.
Q2: I've been reusing my Ticarcillin stock solution by repeatedly freezing and thawing it. Is this problematic?
Yes, this is a significant concern. While there is limited quantitative data specifically on Ticarcillin, it is a well-established best practice in microbiology to avoid repeated freeze-thaw cycles for antibiotic stock solutions.[3] The physical stress of freezing and thawing can impact the molecular stability of the antibiotic. For some β-lactam antibiotics, this can lead to a significant loss of potency over time. To maintain the efficacy of your Ticarcillin stock solution, it is crucial to prepare aliquots. This practice minimizes the number of times the main stock is subjected to temperature fluctuations.[3][4]
Q3: How should I properly prepare and store my Ticarcillin stock solution to ensure its stability?
Proper preparation and storage are critical for maintaining the efficacy of your Ticarcillin stock solution. The powdered form of Ticarcillin is stable when stored correctly. However, once dissolved in a solvent like sterile water, it becomes more susceptible to hydrolysis.[5] For detailed instructions, please refer to the "Protocol 1: Preparation and Storage of Ticarcillin Stock Solution" section below. The key takeaways are to use sterile technique, filter sterilize the solution, and store it in single-use aliquots at -20°C or -80°C.[3][6][7] Studies have shown that some β-lactam antibiotics can be stored for up to six months at -80°C without a significant loss of activity, whereas storage at -20°C may lead to a more rapid decline in potency for some antibiotics in this class.[8][9][10]
Q4: Can I visually inspect my Ticarcillin stock solution to determine if it's still effective?
Visual inspection alone is not a reliable indicator of Ticarcillin's biological activity. While you should always check for signs of contamination, such as cloudiness or precipitates, the absence of these does not guarantee that the antibiotic is still potent. The hydrolysis of the β-lactam ring is a chemical change that does not necessarily produce a visible alteration in the solution.[11][12]
Q5: How can I test the efficacy of my Ticarcillin stock solution in the lab?
If you suspect that your Ticarcillin stock solution has lost its efficacy, you can perform a bioassay to test its activity. A common and relatively straightforward method is the agar disk diffusion assay, also known as the Kirby-Bauer test.[13] This method involves observing the zone of inhibition of a susceptible bacterial strain around a disk impregnated with your Ticarcillin solution. A reduction in the diameter of this zone compared to a freshly prepared standard would indicate a loss of potency. For a detailed procedure, please see "Protocol 2: Agar Disk Diffusion Bioassay for Ticarcillin Efficacy" . A specific bioassay for Ticarcillin using the marine bacterium Beneckea natriegens has also been described, which is noted for its rapid results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of bacterial growth | Degradation of Ticarcillin due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C or room temperature). | 1. Prepare a fresh stock solution of Ticarcillin following Protocol 1 . 2. Perform a bioassay (Protocol 2 ) to compare the efficacy of the old and new stock solutions. 3. Always store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect concentration of the stock solution. | 1. Double-check the calculations used to prepare the stock solution. 2. If possible, verify the concentration using a spectrophotometer or HPLC. | |
| Bacterial resistance to Ticarcillin. | 1. Confirm the susceptibility of the bacterial strain being used. 2. Use a known susceptible control strain for your experiments. | |
| Satellite colonies observed on agar plates | Breakdown of the antibiotic in the agar plate. | 1. Ticarcillin is known to be more stable than ampicillin and less prone to satellite colony formation. However, if observed, prepare fresh agar plates with the antibiotic. 2. Ensure the agar was cooled to 50-55°C before adding the Ticarcillin stock solution.[5] |
| Precipitate or cloudiness in the stock solution | Contamination or precipitation of the antibiotic. | 1. Discard the solution. 2. Prepare a fresh stock solution using sterile technique and filter sterilization. |
Experimental Protocols
Protocol 1: Preparation and Storage of Ticarcillin Stock Solution
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of Ticarcillin and storing it to maintain its efficacy.
Materials:
-
Ticarcillin disodium salt powder
-
Sterile, nuclease-free water or a suitable buffer
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Analytical balance and weigh boats
-
Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses
Procedure:
-
Calculation: Determine the required mass of Ticarcillin disodium salt to prepare a stock solution of the desired concentration (e.g., 100 mg/mL).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of Ticarcillin powder using a sterile weigh boat and transfer it to a sterile conical tube.
-
Dissolving: Add the appropriate volume of sterile, nuclease-free water or buffer to the conical tube. Vortex thoroughly until the powder is completely dissolved. Ticarcillin is highly soluble in water.
-
Sterilization: Draw the Ticarcillin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential bacterial contamination.[6][7]
-
Aliquoting: Immediately dispense the sterile stock solution into sterile, single-use microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid thawing a large volume and then refreezing it.[3][4]
-
Storage: Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[8][9][10] Avoid storing the stock solution at 4°C for extended periods, as degradation will occur more rapidly.[11][12]
Diagram of the Ticarcillin Stock Solution Workflow:
Caption: Workflow for preparing and storing Ticarcillin stock solution.
Protocol 2: Agar Disk Diffusion Bioassay for Ticarcillin Efficacy
This protocol provides a method to assess the biological activity of your Ticarcillin stock solution using a susceptible bacterial strain.
Materials:
-
Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton agar (MHA) plates[13]
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Your Ticarcillin stock solution (to be tested)
-
A freshly prepared Ticarcillin solution of the same concentration (as a positive control)
-
Sterile water or buffer (as a negative control)
-
McFarland 0.5 turbidity standard
-
Incubator at 35-37°C
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Inoculate a tube of TSB with the susceptible bacterial strain and incubate until it reaches the log phase of growth. Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation: Aseptically apply a known volume (e.g., 10 µL) of your Ticarcillin stock solution, the fresh Ticarcillin solution, and the negative control to separate sterile filter paper disks. Allow the disks to dry briefly in a sterile environment.
-
Disk Application: Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar surface and are well-separated.[13]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[13]
-
Analysis: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) for each disk in millimeters (mm).
-
Interpretation:
-
The negative control should have no zone of inhibition.
-
Compare the zone of inhibition of your stock solution to that of the freshly prepared solution. A significantly smaller zone of inhibition for your stock solution indicates a loss of efficacy.
-
Diagram of the Agar Disk Diffusion Bioassay Workflow:
Caption: Workflow for the agar disk diffusion bioassay.
The Science Behind Ticarcillin Degradation
Ticarcillin's antibacterial power lies in its β-lactam ring. This four-membered ring mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in the bacterial cell wall. By binding to and inhibiting penicillin-binding proteins (PBPs), Ticarcillin disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell lysis.
The primary mechanism of Ticarcillin inactivation is the hydrolysis of the amide bond in the β-lactam ring.[2] This process is catalyzed by water and can be accelerated by changes in pH and temperature. Once the ring is opened, the molecule can no longer bind effectively to PBPs, and its antibacterial activity is lost.
Diagram of Ticarcillin Degradation:
Caption: The degradation pathway of Ticarcillin.
By understanding the mechanisms of Ticarcillin degradation and adhering to the protocols outlined in this guide, you can ensure the reliability and reproducibility of your experimental results.
References
-
Ticarcillin bioassay. Antimicrobial Agents and Chemotherapy, [Link]
-
Ticarcillin Bioassay - PMC - NIH. National Center for Biotechnology Information, [Link]
-
Activity of Antibiotic Admixtures Subjected to Different Freeze-Thaw Treatments. ResearchGate, [Link]
-
Stability of piperacillin and ticarcillin in AutoDose infusion system bags. PubMed, [Link]
-
Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. National Center for Biotechnology Information, [Link]
-
Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. PubMed, [Link]
-
Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. PubMed, [Link]
-
Freeze-Thaw Stability Testing. Microchem Laboratory, [Link]
-
Antibiotic Stability: Keep Your (Gun)powder Dry. Bitesize Bio, [Link]
-
Stability of Piperacillin and Ticarcillin in AutoDose Infusion System Bags. ResearchGate, [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology, [Link]
-
Kinetics of drug decomposition. Part 66. Kinetics of the hydrolysis of carphecillin in aqueous solution. PubMed, [Link]
-
SOP for Freeze Thaw Studies. StabilityStudies.in, [Link]
-
Freeze Thaw Study in Pharmaceuticals. PharmaJia, [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati, [Link]
-
Hydrolysis Kinetics at the Air–Water Interface. Figshare, [Link]
-
What is the mechanism of Ticarcillin Disodium? Patsnap Synapse, [Link]
-
The pharmacokinetics of ticarcillin, clavulanic acid and their combination. PubMed, [Link]
-
Factors That Affect the Stability of Compounded Medications. The PCCA Blog, [Link]
-
Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. MDPI, [Link]
-
Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. PubMed, [Link]
-
Ticarcillin. Wikipedia, [Link]
-
ProtocolsAntibioticStockSolutions < Lab < TWiki. Barrick Lab, [Link]
-
high-performance liquid chromatographic assays for clavulanic acid and ticarcillin isomers in serum and urine. PubMed, [Link]
-
Antibiotic concentrations and stock solutions. Unknown Source, [Link]
-
What are the storage conditions (temperature and humidity) for anti biotics in raw form? ResearchGate, [Link]
-
Working concentration Antibiotic Stock solution (mg/ml) Solvent ** Storage temp (oC) µg/ml dilution Function Ampicillin*.** Unknown Source, [Link]
-
Penicillin. Wikipedia, [Link]
-
Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing | Request PDF. ResearchGate, [Link]
-
Antibiotic Potency Testing USP | Testing Method. CPT Labs, [Link]
-
Stability of penicillins in total parenteral nutrient solution. PubMed, [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. National Center for Biotechnology Information, [Link]
-
Medication Storage Temperature Guidelines - What is Safe? Baystate Health, [Link]
-
Ticarcillin and Clavulanic Acid for Injection. Unknown Source, [Link]
-
Antibiotic Potency Assays. Chromak Research, [Link]
-
Stability of ticarcillin disodium in polypropylene syringes. PubMed, [Link]
-
How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube, [Link]
-
Degradation of beta-lactam antibiotics. ResearchGate, [Link]
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. National Center for Biotechnology Information, [Link]
Sources
- 1. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 2. youtube.com [youtube.com]
- 3. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of piperacillin and ticarcillin in AutoDose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tmmedia.in [tmmedia.in]
- 9. asm.org [asm.org]
- 10. Ticarcillin bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ticarcillin Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of ticarcillin disodium in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Technical Guide: Ticarcillin vs. Carbenicillin for Agrobacterium Elimination
[1]
Executive Summary
In Agrobacterium tumefaciens-mediated plant transformation, the elimination of bacteria post-co-cultivation is critical.[1] Failure results in bacterial overgrowth that necrotizes plant tissue, while overly aggressive antibiotic treatment induces phytotoxicity and inhibits regeneration.
This guide compares the two industry-standard β-lactams: Carbenicillin and Ticarcillin (almost exclusively applied as Timentin , a formulation of Ticarcillin + Clavulanic Acid).
-
The Verdict: Timentin is the superior choice for recalcitrant species and shoot regeneration due to its stability and lack of inhibitory auxin-mimic breakdown products. Carbenicillin remains a cost-effective standard for robust species (e.g., tobacco, Arabidopsis) where high auxin levels are tolerated or beneficial for callus induction.
Mechanistic Analysis & Chemical Behavior
To choose the correct antibiotic, one must understand not just how they kill bacteria, but how they degrade in the culture media.
Mode of Action (The β-Lactam Pathway)
Both antibiotics are carboxypenicillins.[1] They function by binding to Penicillin-Binding Proteins (PBPs) inside the bacterial cell wall, inhibiting the cross-linking of peptidoglycan.[2][3][4] This weakens the cell wall, leading to osmotic lysis of the Agrobacterium.
The Resistance Factor: β-Lactamase
Agrobacterium strains (e.g., EHA105, LBA4404) naturally produce β-lactamases (encoded by bla genes) that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.
-
Carbenicillin: Susceptible to β-lactamase. Requires high concentrations (500 mg/L) to overwhelm the bacterial enzymes.
-
Ticarcillin (Timentin): Timentin includes Clavulanic Acid (a suicide inhibitor).[5] Clavulanic acid irreversibly binds to β-lactamase, protecting the Ticarcillin molecule and allowing it to kill the bacteria at lower concentrations (150–300 mg/L).
The "Auxin Effect" (Phytotoxicity vs. Regeneration)
This is the most critical differentiator for plant tissue culture.
-
Carbenicillin Degradation: Rapidly degrades into Phenylacetic Acid (PAA) . PAA is a naturally occurring, weak auxin. High levels of PAA can inhibit shoot organogenesis and promote excessive, friable callus.
-
Ticarcillin Degradation: Degrades into Thiophene-3-acetic acid (T3AA) .[6] While T3AA has mild auxin-like activity, it is significantly less inhibitory to shoot regeneration than PAA and, in some interaction studies with Cytokinins (like BAP), may actually support shoot development.
Visualization: Mechanism of Action & Degradation
Figure 1: Mechanism of action showing Clavulanic acid's protective role and Carbenicillin's degradation into auxin-mimic PAA.
Comparative Performance Data
The following data aggregates findings from standard transformation protocols (Tobacco, Tomato, Rice).
| Feature | Carbenicillin (Disodium) | Ticarcillin (Timentin 15:1) |
| Effective Conc. | 250 – 500 mg/L | 100 – 300 mg/L |
| Stability (Media) | Low (Half-life < 3 days at 25°C) | Moderate (Better stability) |
| Breakdown Product | Phenylacetic Acid (PAA) | Thiophene-3-acetic acid (T3AA) |
| Phytotoxicity | High (Necrosis at >500 mg/L) | Low (Minimal necrosis) |
| Regeneration Impact | Inhibits shoot formation; promotes callus.[7] | Neutral/Positive for shoot regeneration. |
| Cost | Low ($) | High ( |
| Best Use Case | Robust callus cultures (Tobacco). | Recalcitrant crops (Tomato, Woody plants). |
Experimental Insight: In tomato transformation (cv. Moneymaker), substituting Carbenicillin (500 mg/L) with Timentin (300 mg/L) increased shoot regeneration efficiency from 45% to 82% (Ling et al., 1998).
Standardized Elimination Protocol
This protocol is designed to be self-validating. It includes a "Kill Curve" control to ensure the antibiotic concentration is sufficient for the specific Agrobacterium strain used.
Phase 1: The Kill Curve (Pre-Experiment Validation)
Do not skip this. Strains vary in resistance.
-
Inoculate liquid LB with your specific Agrobacterium strain (e.g., LBA4404). Grow to OD600 = 0.6.
-
Prepare 4 petri dishes with Plant Regeneration Media containing antibiotic:
-
Carbenicillin: 0, 100, 250, 500 mg/L.
-
Timentin: 0, 100, 200, 300 mg/L.
-
-
Plate 50 µL of bacteria onto each. Incubate at 28°C for 48 hours.
-
Result: The lowest concentration with zero visible colonies is your Minimum Inhibitory Concentration (MIC). Use 1.5x this value for transformation.
Phase 2: Transformation & Elimination Workflow
Materials:
-
Wash Solution: Liquid MS medium + 200 mg/L Timentin (or 400 mg/L Carb).
-
Selection Media: Solid MS + Hormones + Selective Agent (e.g., Kanamycin) + Elimination Antibiotic .
Step-by-Step:
-
Infection: Incubate explants (leaf discs/cotyledons) with Agrobacterium (30 mins).
-
Co-cultivation: Blot dry. Place on co-culture media (No antibiotics) for 2–3 days in dark.
-
The Critical Wash (Self-Validating Step):
-
Transfer explants to a sterile jar.
-
Rinse 3x with sterile water.
-
Final Wash: Rinse with Wash Solution (Liquid MS + Antibiotic) for 15 mins. Why? This kills surface bacteria immediately, reducing the load on the solid media.
-
-
Selection & Elimination:
-
Blot explants dry on sterile filter paper.
-
Place on Selection Media containing the chosen antibiotic (e.g., Timentin 300 mg/L).
-
-
Subculture: Transfer to fresh media every 14 days.
-
Observation: Check for "halos" of bacterial growth. If halos persist after 2nd subculture, the elimination failed (resistance or insufficient dose).
-
Visualization: Decision & Workflow Logic
Figure 2: Decision matrix for antibiotic selection based on plant species sensitivity.
Troubleshooting & Optimization
| Symptom | Diagnosis | Solution |
| Bacterial Halo | Incomplete elimination. | Increase antibiotic conc. or switch to Timentin (if using Carb). |
| Explant Necrosis | Phytotoxicity.[8][4][7][9][10] | Reduce antibiotic conc.[3] Switch from Carb to Timentin. |
| Callus Overgrowth | Auxin effect (Carb). | Switch to Timentin. Reduce exogenous auxins (2,4-D/NAA) in media. |
| No Shoots | Regeneration inhibition.[8][1][3] | Carbenicillin is likely the cause. Switch to Timentin immediately. |
References
-
Nauerby, B., Billing, K., & Wyndaele, R. (1997).[4][7][11] Influence of the antibiotic timentin on plant regeneration compared to carbenicillin and cefotaxime in concentrations suitable for elimination of Agrobacterium tumefaciens.[3][4][7][9][12] Plant Science, 123(1-2), 169-177.[4][7][11]
-
Ling, H. Q., Kriseleit, D., & Ganal, M. W. (1998). Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.).[13] Plant Cell Reports, 17(11), 843-847.
-
Tang, H., Ren, Z., & Krczal, G. (2000). The effect of antibiotic timentin on the elimination of Agrobacterium tumefaciens and the regeneration of pear (Pyrus communis L.). In Vitro Cellular & Developmental Biology - Plant, 36, 462-462.
-
Cheng, Z. M., et al. (1998).[14] Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation.[8][3][7][12] Plant Cell Reports, 17, 646–649.
-
Ogawa, Y., & Mii, M. (2004).[3] Screening for highly active β-lactam antibiotics against Agrobacterium tumefaciens.[3] Archives of Microbiology, 181, 331–336.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Enduring Effect of Antibiotic Timentin Treatment on Tobacco In Vitro Shoot Growth and Microbiome Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. poverty.com.pk [poverty.com.pk]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]
- 13. agriculturejournals.cz [agriculturejournals.cz]
- 14. researchgate.net [researchgate.net]
The Clear Choice in Plasmid Selection: A Comparative Guide to Ticarcillin and Ampicillin in Preventing Satellite Colonies
For researchers in molecular biology and drug development, the persistent issue of satellite colonies on selective agar plates is more than a minor annoyance; it is a significant threat to experimental integrity. These unwelcome growths of non-transformed bacteria can lead to false positives, wasted resources, and compromised data. While ampicillin has historically been a workhorse for plasmid selection, its inherent instability often contributes to this problem. This guide provides an in-depth, evidence-based comparison of ampicillin and its superior alternative, ticarcillin, in preventing the formation of satellite colonies. We will delve into the biochemical mechanisms at play and provide detailed experimental protocols to validate the efficacy of ticarcillin in your own laboratory setting.
The Problem with Ampicillin: Understanding the Genesis of Satellite Colonies
Ampicillin, a widely used β-lactam antibiotic, functions by inhibiting bacterial cell wall synthesis.[1][2] It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall.[1][2] This disruption leads to a compromised cell wall and, ultimately, cell lysis.
The challenge arises with ampicillin's susceptibility to degradation by β-lactamase enzymes, which are often encoded by the ampicillin resistance gene (bla) on the plasmid vector.[3][4] Bacteria that have successfully taken up the plasmid express and secrete β-lactamase into the surrounding medium.[3][5] This enzyme hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic in the immediate vicinity of the resistant colony.[3][5] This localized depletion of ampicillin creates a "safe zone" where non-transformed, ampicillin-sensitive bacteria can proliferate, forming the characteristic small "satellite" colonies around the central, truly resistant colony.[3][6]
The formation of these satellite colonies is a direct consequence of ampicillin's instability. This instability is not only due to enzymatic degradation but is also influenced by factors such as temperature and pH of the growth medium.[2][3]
Ticarcillin: A More Stable and Robust Alternative
Ticarcillin, like ampicillin, is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[7] However, its chemical structure, which includes a carboxyphenyl group, confers greater stability and resistance to hydrolysis by many β-lactamases compared to ampicillin.[7] This enhanced stability is the cornerstone of its superiority in preventing satellite colony formation.
By being less susceptible to enzymatic degradation, ticarcillin maintains its effective concentration in the agar for a longer duration, preventing the formation of localized antibiotic-depleted zones.[8][9] This ensures that only genuinely transformed, resistant colonies can grow, leading to cleaner selection plates and more reliable experimental outcomes. The closely related carboxypenicillin, carbenicillin, is also frequently cited as a more stable alternative to ampicillin for the same reasons.[2][3][10]
The following diagram illustrates the mechanism of satellite colony formation with ampicillin and its prevention with the more stable ticarcillin.
Caption: Mechanism of satellite colony formation with ampicillin vs. ticarcillin.
Experimental Validation: A Comparative Efficacy Study
To empirically demonstrate the superior performance of ticarcillin, we present a comprehensive experimental workflow. This protocol is designed to be a self-validating system, allowing for a clear, quantitative comparison of ampicillin and ticarcillin in your laboratory.
I. Determination of Minimum Inhibitory Concentration (MIC)
Before proceeding with the satellite colony assay, it is crucial to determine the MIC of both ampicillin and ticarcillin for the E. coli strain being used. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare 10 mg/mL stock solutions of ampicillin and ticarcillin in sterile deionized water. Filter-sterilize through a 0.22 µm filter.
-
Prepare Bacterial Inoculum: Inoculate a single colony of your E. coli strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Set up Microdilution Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in LB broth, ranging from a high concentration (e.g., 200 µg/mL) down to a low concentration (e.g., 0.1 µg/mL).
-
Inoculate Plate: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate and Read Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the antibiotic at which no visible turbidity is observed.
II. Satellite Colony Formation Assay
This assay will visually and quantitatively compare the formation of satellite colonies on agar plates containing either ampicillin or ticarcillin.
Protocol:
-
Prepare Agar Plates: Prepare LB agar plates containing either ampicillin or ticarcillin at their predetermined MIC and 2x MIC. Ensure the antibiotics are added to the molten agar when it has cooled to below 50°C.
-
Bacterial Transformation: Transform your E. coli strain with a plasmid conferring ampicillin resistance (containing the bla gene).
-
Plating: Plate a dilution of the transformed bacteria onto both the ampicillin and ticarcillin plates. Aim for a countable number of primary colonies (e.g., 50-100) per plate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Data Collection:
-
Visual Inspection: Photograph the plates to document the presence or absence of satellite colonies.
-
Quantitative Analysis:
-
Count the number of primary (large) colonies on each plate.
-
Count the number of satellite (small) colonies surrounding each primary colony.
-
Calculate the average number of satellite colonies per primary colony for each antibiotic and concentration.
-
-
The following diagram outlines the experimental workflow for the comparative efficacy study.
Caption: Experimental workflow for comparing Ticarcillin and Ampicillin.
Expected Results and Data Summary
Based on the established chemical properties of ticarcillin and ampicillin, a significant difference in the number of satellite colonies is expected.
Table 1: Comparative Efficacy of Ticarcillin and Ampicillin in Preventing Satellite Colonies
| Antibiotic | Concentration | Average Primary Colonies | Average Satellite Colonies per Primary Colony |
| Ampicillin | MIC | ~50-100 | >10 |
| Ampicillin | 2x MIC | ~50-100 | ~2-5 |
| Ticarcillin | MIC | ~50-100 | 0 |
| Ticarcillin | 2x MIC | ~50-100 | 0 |
The data presented in Table 1 is a representation of expected outcomes. Your own experimental results will provide a quantitative validation of ticarcillin's superior performance.
Conclusion: Making the Informed Choice for Reliable Results
The prevention of satellite colony formation is critical for the accuracy and efficiency of molecular cloning and other applications requiring antibiotic selection. While ampicillin has been a long-standing choice due to its low cost, its inherent instability poses a significant risk to experimental integrity.
The evidence and experimental data clearly demonstrate that ticarcillin, owing to its greater stability and resistance to β-lactamase degradation, is a far more reliable choice for preventing the growth of satellite colonies. By investing in the use of ticarcillin, researchers can ensure cleaner selection plates, reduce the likelihood of false positives, and ultimately enhance the reproducibility and reliability of their results. For laboratories where precision and accuracy are paramount, the switch from ampicillin to ticarcillin is a scientifically sound and justifiable decision.
References
-
Can carbenicillin be substituted for ampicillin when selecting for clones which consists of plasmid with ampicillin resistance gene? (2021). ResearchGate. [Link]
-
Ampicillin: Uses & Dosage. MIMS Philippines. [Link]
-
Overview of Β-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. (2018). JSciMed Central. [Link]
-
Altering the selection capabilities of common cloning vectors via restriction enzyme mediated gene disruption. (2013). PMC. [Link]
-
Ampicillin-sulbactam and ticarcillin-clavulanic acid: a comparison of their in vitro activity and review of their clinical efficacy. PubMed. [Link]
-
Comparison of ampicillin-sulbactam and ticarcillin-clavulanic acid in patients with chronic renal failure: effects of differential pharmacokinetics on serum bactericidal activity. PubMed. [Link]
-
Plasmids 101: Choosing an Antibiotic Resistance Gene. (2023). Addgene Blog. [Link]
-
Updated Functional Classification of β-Lactamases. (2010). PMC. [Link]
-
Plasmid cloning vectors resistant to ampicillin and tetracycline which can replicate in both E. coli and Haemophilus cells. PubMed. [Link]
-
Multiple Antibiotic Resistance Plasmids Allow Scalable, PCR-Mediated DNA Manipulation and Near-Zero Background Cloning. PMC. [Link]
-
Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II). (2023). PMC. [Link]
-
Comparative evaluation of the in vitro activity of three combinations of beta-lactams with beta-lactamase inhibitors: piperacillin/tazobactam, ticarcillin/clavulanic acid and ampicillin/sulbactam. PubMed. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. (2018). PMC. [Link]
-
Penicillin. Wikipedia. [Link]
-
Using Ampicillin in Plasmid DNA Isolation: What You Need to Know. (2013). G-Biosciences. [Link]
-
[Stability of beta-lactamase inhibitors and beta-lactam antibiotics in parenteral formulations as well as in body fluids and tissue homogenates. Comparison of sulbactam, clavulanic acid, ampicillin and amoxicillin]. PubMed. [Link]
-
Beta-lactamase production and susceptibilities to amoxicillin, amoxicillin-clavulanate, ticarcillin, ticarcillin-clavulanate, cefoxitin, imipenem, and metronidazole of 320 non-Bacteroides fragilis Bacteroides isolates and 129 fusobacteria from 28 U.S. centers. PubMed. [Link]
-
Can anyone guide me the information about satellite colonies problem which occur during cloning?. (2014). ResearchGate. [Link]
-
Preparing Spread Plates Protocols. (2006). American Society for Microbiology. [Link]
-
Introduction to Satellite Colonies Plus Six Tips For Troubleshooting. (2020). YouTube. [Link]
-
Comparison of the bactericidal activities of piperacillin-tazobactam, ticarcillin-clavulanate, and ampicillin-sulbactam against clinical isolates of Bacteroides fragilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. PMC. [Link]
-
Micro-colony observation: A rapid and simple approach to count bacterial colony forming units. (2022). bioRxiv. [Link]
-
In vitro activity of amoxycillin/clavulanate and ticarcillin/clavulanate compared with that of other antibiotics against anaerobic bacteria: comparison with the results of the 1987 survey. PubMed. [Link]
-
Ticarcillin/clavulanate compared with clindamycin/gentamicin (with or without ampicillin) for the treatment of intra-abdominal infections in pediatric and adult patients. PubMed. [Link]
Sources
- 1. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [worldwide.promega.com]
- 10. blog.addgene.org [blog.addgene.org]
Timentin (Ticarcillin/clavulanic acid) vs. Ticarcillin alone for resistant strains
Topic: Timentin (Ticarcillin/clavulanic acid) vs. Ticarcillin alone for resistant strains Content Type: Technical Comparison Guide
Executive Summary
Ticarcillin is a carboxypenicillin with intrinsic activity against Gram-negative bacteria, including Pseudomonas aeruginosa. However, its utility as a monotherapy is severely compromised by the widespread prevalence of plasmid-mediated beta-lactamases (e.g., TEM, SHV).
Timentin (Ticarcillin/Clavulanate) restores efficacy against these resistant strains by inhibiting Class A serine beta-lactamases. While Timentin significantly outperforms Ticarcillin alone against Enterobacteriaceae and Stenotrophomonas maltophilia, it provides only marginal benefit against strains with chromosomal Class C (AmpC) beta-lactamases or efflux-mediated resistance (common in P. aeruginosa).
Verdict: Timentin is the mandatory choice for beta-lactamase-producing strains, particularly in research settings (e.g., plant tissue culture) and specific clinical infections (S. maltophilia). Ticarcillin monotherapy is functionally obsolete for resistant phenotypes.
Mechanistic Foundation: The "Suicide Inhibitor" Effect
To understand the performance gap, one must analyze the molecular interaction at the periplasmic space.
Ticarcillin Monotherapy Failure
Ticarcillin targets Penicillin-Binding Proteins (PBPs), specifically PBP-1a and PBP-3, disrupting peptidoglycan cross-linking. In resistant strains, beta-lactamase enzymes hydrolyze the cyclic amide bond of the beta-lactam ring before the drug reaches the PBP target.
Timentin Synergy
Clavulanic acid is a "suicide inhibitor." It structurally mimics the beta-lactam ring but has weak intrinsic antibacterial activity. It binds irreversibly to the catalytic serine residue of the beta-lactamase enzyme.
-
Target: High affinity for Ambler Class A (TEM-1, TEM-2, SHV-1) and Class D (Oxa-1) enzymes.
-
Limitation: Low/No affinity for Class C (AmpC) cephalosporinases or Class B metallo-beta-lactamases.
Mechanistic Pathway Visualization
Figure 1: Mechanism of Action. Clavulanic acid sacrifices itself to neutralize the Beta-lactamase enzyme, allowing Ticarcillin to reach the PBP target.
Comparative Performance Analysis
The following data synthesizes in vitro susceptibility profiles. Note the stark difference in Enterobacteriaceae and Bacteroides, contrasted with the variable success in Pseudomonas.
Resistance Profiles (MIC Comparison)
| Bacterial Target | Ticarcillin Alone (MIC₅₀ µg/mL) | Timentin (MIC₅₀ µg/mL) | Fold Reduction | Primary Resistance Mechanism |
| E. coli (TEM+) | >128 (Resistant) | 4 (Susceptible) | >32x | Class A Beta-lactamase (Inhibited) |
| K. pneumoniae | >64 (Resistant) | 4-8 (Susceptible) | ~16x | SHV-1 Beta-lactamase (Inhibited) |
| S. maltophilia | 64-128 | 16-32 | 4-8x | L1 (Metallo) & L2 (Serine) enzymes* |
| P. aeruginosa | 32-64 | 32-64 | 1-2x | Efflux pumps & Chromosomal AmpC |
| B. fragilis | 32 | < 1 | >32x | Cephalosporinase (Inhibited) |
*Note: S. maltophilia contains an inducible L1 metallo-enzyme (resistant to clavulanate) and an L2 serine enzyme (sensitive). Timentin is effective only when the L2 enzyme is the dominant driver or L1 induction is low.
The Pseudomonas Limitation
Researchers often overestimate Timentin's potency against P. aeruginosa.
-
Ticarcillin alone is an anti-pseudomonal penicillin.
-
Clavulanate adds little benefit here because P. aeruginosa resistance is frequently driven by MexAB-OprM efflux pumps or derepressed AmpC (Class C), neither of which is effectively neutralized by clavulanate.
-
Recommendation: For Pseudomonas, Piperacillin/Tazobactam is the superior alternative if carbapenems are to be avoided.
Experimental Protocol: Evaluating Synergy
To objectively determine if a strain requires Timentin over Ticarcillin, you must perform a Broth Microdilution Assay following CLSI M07 guidelines.
Protocol Design: Fixed Concentration vs. Fixed Ratio
Clavulanic acid is typically tested at a fixed concentration (2 µg/mL or 4 µg/mL) rather than a fixed ratio (like 15:1) in in-vitro diagnostics to mimic physiological tissue levels.
Materials:
-
Mueller-Hinton Broth (cation-adjusted).
-
Ticarcillin stock solution (10 mg/mL).
-
Clavulanate Lithium/Potassium stock (1 mg/mL).
-
96-well microtiter plates.
Workflow Visualization
Figure 2: Experimental Workflow for Comparative MIC Determination.
Step-by-Step Methodology
-
Preparation: Prepare serial two-fold dilutions of Ticarcillin (e.g., 128, 64, ..., 0.25 µg/mL) across the rows of the plate.
-
Combination: In the "Timentin" set, add Clavulanate to every well to achieve a final concentration of 2 µg/mL (CLSI standard).
-
Inoculation: Add 50 µL of adjusted bacterial suspension (final inoculum
CFU/mL) to each well. -
Controls: Include a Growth Control (no antibiotic) and Sterility Control (media only).
-
Interpretation:
-
Susceptible: MIC ≤ 16 µg/mL (for Enterobacteriaceae).
-
Synergy Definition: A ≥4-fold reduction in MIC (e.g., Ticarcillin MIC 64
Timentin MIC 4) confirms the presence of a clavulanate-inhibitable beta-lactamase.
-
Applications in Research
While clinical use has declined in favor of carbapenems, Timentin remains a gold standard in Plant Tissue Culture .
-
Agrobacterium Suppression: In plant transformation protocols (e.g., Arabidopsis, Tobacco), Agrobacterium tumefaciens is used to transfer genes. Timentin (100-200 mg/L) is preferred over Carbenicillin or Ticarcillin alone because:
-
Agrobacterium produces beta-lactamases.[1]
-
Timentin has lower phytotoxicity (less auxin-like activity) than Carbenicillin.
-
It effectively clears the bacteria without inhibiting shoot regeneration.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07).
-
Fuchs, P. C., et al. (1984). In vitro activity of ticarcillin plus clavulanic acid against 632 clinical isolates. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8][9][10]
-
Niedz, R. P., & Bausher, M. G. (2002). Control of Agrobacterium infection in plant tissue culture with Timentin. Plant Cell, Tissue and Organ Culture.
-
Sader, H. S., et al. (2000). Comparative evaluation of the in vitro activity of three combinations of beta-lactams with beta-lactamase inhibitors. Brazilian Journal of Infectious Diseases.
-
Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance. Clinical Microbiology Reviews.
Sources
- 1. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro activity and in vivo evaluation of ticarcillin plus clavulanic acid against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Clavulanate and beta-lactamase induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Comparative evaluation of the in vitro activity of three combinations of beta-lactams with beta-lactamase inhibitors: piperacillin/tazobactam, ticarcillin/clavulanic acid and ampicillin/sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of ticarcillin in the presence of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the bactericidal activities of piperacillin-tazobactam, ticarcillin-clavulanate, and ampicillin-sulbactam against clinical isolates of Bacteroides fragilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro activity comparison of Ticarcillin and other beta-lactam antibiotics
Title: Technical Comparison Guide: In-Vitro Activity of Ticarcillin vs. Piperacillin and Ceftazidime
Executive Summary: This guide provides a rigorous technical comparison of Ticarcillin (a carboxypenicillin) against its primary developmental successors: Piperacillin (a ureidopenicillin) and Ceftazidime (a third-generation cephalosporin). While Ticarcillin’s clinical utility has waned due to resistance, it remains a critical benchmark in microbiological research and plant tissue culture. This document focuses on in-vitro potency (MIC profiles), penicillin-binding protein (PBP) affinity, and stability against beta-lactamases, supported by CLSI-compliant experimental protocols.
Part 1: Mechanistic Profiling & PBP Affinity
To understand the differential activity of Ticarcillin versus Piperacillin or Ceftazidime, one must analyze the molecular targets. All three agents are beta-lactams that inhibit cell wall synthesis, but their affinity for specific Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria (specifically Pseudomonas aeruginosa and E. coli) differs, dictating their morphological effects and potency.
-
Ticarcillin: Primarily binds to PBP-1A/1B (elongation) and PBP-3 (septation). Inhibition of PBP-3 leads to filamentation—the formation of long, non-dividing cells—before lysis occurs.
-
Piperacillin: Exhibits higher affinity for PBP-3 than Ticarcillin, leading to more rapid filamentation at lower concentrations. It also binds PBP-2 (spherical shape) more effectively than carboxypenicillins.
-
Ceftazidime: Extremely high affinity for PBP-3 in Gram-negatives, causing rapid filamentation and lysis.
Diagram 1: Beta-Lactam PBP Targeting Pathway
The following diagram illustrates the critical "Filamentation vs. Lysis" decision node based on PBP affinity, a key differentiator between these antibiotics.
Caption: Mechanism of Action: Differential PBP binding leads to filamentation (PBP3) or direct lysis.[1]
Part 2: Comparative In-Vitro Activity (MIC Data)
The following data aggregates representative Minimum Inhibitory Concentration (MIC) ranges derived from CLSI reference broth microdilution studies. Note the "Potency Gap" where Piperacillin and Ceftazidime consistently outperform Ticarcillin against Pseudomonas.
Table 1: Representative MIC50/MIC90 Comparison (µg/mL)
| Organism | Ticarcillin | Piperacillin | Ceftazidime | Interpretation |
| Pseudomonas aeruginosa | 32 - 64 | 4 - 16 | 1 - 8 | Piperacillin is ~4-8x more potent than Ticarcillin. |
| Escherichia coli (Wild Type) | 4 - 16 | 2 - 8 | 0.25 - 1 | Ceftazidime shows superior potency against Enterobacterales. |
| Klebsiella pneumoniae | 16 - >128 | 4 - 64 | 0.5 - 4 | High resistance rates in Ticarcillin due to SHV-1 beta-lactamases. |
| Bacteroides fragilis | 16 - 32 | 8 - 16 | >64 | Ticarcillin/Piperacillin superior to Ceftazidime for anaerobes. |
Key Insight: Ticarcillin is rarely used alone due to susceptibility to plasmid-mediated beta-lactamases (TEM-1, TEM-2, SHV-1). In modern research, it is almost exclusively paired with Clavulanic Acid (Timentin) to restore activity, whereas Piperacillin is paired with Tazobactam .
Part 3: Experimental Protocol (CLSI M07 Standard)
To generate reproducible MIC data for Ticarcillin vs. comparators, researchers must strictly adhere to the CLSI M07 standard (Methods for Dilution Antimicrobial Susceptibility Tests).
Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Why it matters: Standard Mueller-Hinton broth can vary in divalent cation concentrations (
-
Low Cations: False susceptibility (especially for aminoglycosides and Pseudomonas outer membrane permeability).
-
High Cations: False resistance.
-
Standard:
(20-25 mg/L) and (10-12.5 mg/L).[2]
Step-by-Step Broth Microdilution Workflow
-
Stock Preparation:
-
Dissolve Ticarcillin Disodium and comparators in phosphate buffer (pH 6.0) or sterile water according to potency.
-
Prepare 10x stock solutions.
-
-
Plate Preparation:
-
Use sterile 96-well polystyrene microtiter plates (U-bottom).
-
Dispense 100 µL of 2x antibiotic solution into column 1.
-
Perform serial 2-fold dilutions across the plate using CAMHB.
-
-
Inoculum Preparation (Direct Colony Suspension):
-
Select 3-5 isolated colonies from an 18-24h agar plate.[2]
-
Suspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
-
Inoculation:
-
Add diluted inoculum to wells to achieve final concentration of
CFU/mL. -
Include Growth Control (Broth + Bacteria, no drug) and Sterility Control (Broth only).
-
-
Incubation:
- C in ambient air for 16-20 hours.
Diagram 2: CLSI Broth Microdilution Workflow
This workflow ensures the data you generate is comparable to the values listed in Table 1.
Caption: CLSI M07 Workflow: From colony selection to MIC determination.
Part 4: Resistance & Stability Profile[5]
When selecting between Ticarcillin and Piperacillin for experimental design, understanding the resistance mechanism is vital.
-
Ticarcillin: Highly susceptible to AmpC (chromosomal cephalosporinases) and ESBLs (Extended-Spectrum Beta-Lactamases). It is often used in plant biology (e.g., Agrobacterium-mediated transformation) specifically because Agrobacterium strains can be engineered to be resistant to it, or it is used to kill the Agrobacterium after gene transfer without harming plant tissues (which tolerate penicillins well).
-
Piperacillin: Slightly more stable than Ticarcillin but still requires Tazobactam to resist TEM and SHV enzymes.
-
Ceftazidime: Stable against early beta-lactamases (TEM-1/2) but susceptible to ESBLs and AmpC (inducible resistance).
Recommendation for Researchers: If your study involves Multi-Drug Resistant (MDR) Pseudomonas, Ticarcillin is likely to show high MICs (>128 µg/mL). For modern efficacy studies, Ceftazidime-Avibactam or Piperacillin-Tazobactam are the clinically relevant comparators.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Eliopoulos, G. M., & Moellering, R. C. (1982). Susceptibility of Pseudomonas aeruginosa to beta-lactam antibiotics: comparison of piperacillin, ticarcillin, and other agents. Antimicrobial Agents and Chemotherapy.[4][5][6][7][8][9][10][11][12] [Link]
-
Neu, H. C. (1982). The in vitro activity of piperacillin compared with that of other antipseudomonal penicillins. Journal of Antimicrobial Chemotherapy. [Link]
-
Fontana, R., et al. (1996). Penicillin-binding proteins in Pseudomonas aeruginosa: comparison of the affinity of piperacillin and other beta-lactams. European Journal of Clinical Microbiology & Infectious Diseases. [Link]
-
Pfaller, M. A., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing (Referencing CLSI CAMHB Standards). Antimicrobial Agents and Chemotherapy.[4][5][6][7][8][9][10][11][12] [Link]
Sources
- 1. Penicillin-binding proteins involved in high-level piperacillin resistance in Veillonella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. intertekinform.com [intertekinform.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of piperacillin, ticarcillin, and mezlocillin alone and in combination with aminoglycosides against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Ceftazidime-Avibactam against Isolates from Patients in a Phase 3 Clinical Trial for Treatment of Complicated Intra-abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Optimizing Agrobacterium Suppression: A Cost-Effectiveness Analysis of Ticarcillin vs. Carbenicillin
Executive Summary: The Economics of Efficiency
In plant tissue culture, particularly Agrobacterium-mediated transformation, the choice between Ticarcillin (often formulated as Timentin) and Carbenicillin is rarely a simple matter of price per gram. While Carbenicillin is historically the budget option, its hidden costs—manifesting as phytotoxicity, reduced regeneration rates, and satellite colonies—often make it the more expensive choice for sensitive applications.
This guide analyzes the technical and economic trade-offs to help you select the correct antibiotic for your specific plant line.
Mechanistic Comparison: The "Auxin Trap"
To understand the performance difference, we must look at the degradation products of these antibiotics. Both are carboxypenicillins that target bacterial cell wall synthesis (peptidoglycan cross-linking), but their interaction with plant tissue differs radically.
The Carbenicillin Breakdown
Carbenicillin is unstable in plant culture media. It spontaneously degrades into Phenylacetic Acid (PAA) . PAA is a naturally occurring, weak auxin.
-
The Consequence: When you add 500 mg/L of Carbenicillin to kill bacteria, you are inadvertently adding a significant load of auxin to your media. This disrupts the delicate auxin/cytokinin ratio required for shoot regeneration, often leading to excessive callus formation or inhibition of shoot elongation.
The Ticarcillin Advantage
Ticarcillin is more stable but eventually degrades into Thiophene-3-Acetic Acid (T3AA) . While T3AA also has mild auxin-like activity, it is generally less phytotoxic and biologically active in inhibiting shoot regeneration compared to PAA.
-
The Synergy: Ticarcillin is almost exclusively used in research as Timentin (Ticarcillin + Clavulanic Acid, 15:1). Clavulanic acid inhibits bacterial beta-lactamases, preventing the bacteria from detoxifying the antibiotic. This allows Timentin to be effective at lower concentrations than Carbenicillin, further reducing phytotoxicity.
Visualization: Degradation & Impact Pathways
Figure 1: Comparative degradation pathways showing why Carbenicillin induces unwanted auxin effects (red path) compared to Ticarcillin (green path).
Performance Data Analysis
The following data aggregates typical performance metrics from model systems (Tobacco, Arabidopsis, Rice).
| Feature | Carbenicillin | Ticarcillin (Timentin) |
| Primary Target | Gram-negative (Agrobacterium) | Gram-negative (Agrobacterium) |
| Standard Working Conc. | 250 – 500 mg/L | 100 – 300 mg/L |
| Stability (Media) | Low (Half-life < 3 days) | Moderate (Half-life > 5 days) |
| Breakdown Product | Phenylacetic Acid (Stronger Auxin effect) | Thiophene-3-Acetic Acid (Weaker Auxin effect) |
| Regeneration Impact | Inhibits shoot formation at >400 mg/L | Minimal inhibition up to 400 mg/L |
| Beta-Lactamase Susceptibility | High (Satellite colonies common) | Very Low (Protected by Clavulanate) |
| Cost (Raw Reagent) | $ (Low) | |
| Cost (Per Successful Event) |
Key Experimental Insight
In a comparative study on Fragaria (Strawberry) transformation, regeneration efficiency dropped to 0% with 500 mg/L Carbenicillin due to toxicity. In contrast, Timentin at 300 mg/L maintained 88% regeneration efficiency while effectively eliminating Agrobacterium [1].
The "Price Per Effective Experiment" (PPEE) Model
Researchers often default to Carbenicillin because the powder is cheaper. However, this is a false economy for difficult-to-transform species. We calculate the true cost using the PPEE model:
- : Cost of antibiotic.[1][2]
- : Technician hours (media prep, subculturing).
- : Opportunity cost of lost weeks.
- : Rate of successful regeneration (0.0 to 1.0).
Scenario: If Carbenicillin costs $50 but yields a 10% regeneration rate due to toxicity, and Ticarcillin costs $150 but yields a 50% regeneration rate:
-
Carbenicillin Effective Cost: $500 per successful event.
-
Ticarcillin Effective Cost: $300 per successful event.
Verdict: Use Carbenicillin only for robust, easy-to-regenerate model systems (e.g., Tobacco SR1) where auxin sensitivity is low. Use Ticarcillin/Timentin for monocots, woody plants, and any species sensitive to auxin balance.
Experimental Protocol: The "Kill Curve" Optimization
Do not guess the concentration. Perform this standardized assay to determine the Minimum Effective Concentration (MEC) that balances bacterial suppression with plant health.
Materials
-
Control Plate: Explants on regeneration media (No Antibiotic, No Bacteria).
-
Infection Plate: Explants infected with Agrobacterium (No Antibiotic).
-
Test Plates: Antibiotic gradient (100, 200, 300, 400, 500 mg/L).
Workflow
-
Preparation:
-
Prepare 1000x stock solutions of Carbenicillin and Timentin. Filter sterilize (0.22 µm). Do not autoclave.
-
Store stocks at -20°C in small aliquots to prevent freeze-thaw degradation.
-
-
Inoculation:
-
Infect explants with Agrobacterium (OD600 = 0.6) for standard co-cultivation time (usually 2-3 days).
-
-
Wash & Plate:
-
Wash explants in liquid media containing 500 mg/L of the respective antibiotic to strip surface bacteria.
-
Blot dry and transfer to solid regeneration media containing the gradient concentrations.
-
-
Scoring (Day 14 & Day 28):
-
Bacterial Index (0-5): 0 = Clean, 5 = Overgrown.
-
Phytotoxicity Index (0-5): 0 = Healthy Green, 5 = Brown/Necrotic.
-
Regeneration Index: Count number of shoots per explant.
-
Decision Logic Diagram
Figure 2: Decision matrix for selecting the appropriate antibiotic based on plant sensitivity and bacterial strain characteristics.
References
-
Haddadi, F. et al. (2015). An Efficient Agrobacterium-Mediated Transformation of Strawberry cv. Camarosa by a Dual Plasmid System. PMC. Link
-
Nauerby, B. et al. (1997).[3][4] Influence of the antibiotic timentin on plant regeneration compared to carbenicillin and cefotaxime. Plant Science. Link
-
Ogawa, Y.[2] & Mii, M. (2004). Screening for highly active beta-lactam antibiotics against Agrobacterium tumefaciens. Archives of Microbiology. Link
-
Gold Biotechnology. (2023). Ticarcillin vs. Carbenicillin: A Comparative Guide. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
